Betamethasone 17-propionate
描述
属性
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYMTTQVNYAJAA-XGQKBEPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310398 | |
| Record name | Betamethasone 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5534-13-4 | |
| Record name | Betamethasone 17-propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone 17-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE 17-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q20XC60T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Pharmacological Profile of Betamethasone 17-Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone 17-propionate is a potent synthetic glucocorticoid, a class of steroid hormones renowned for their profound anti-inflammatory and immunosuppressive properties. As an esterified derivative of betamethasone, it is designed for enhanced topical activity, forming the cornerstone of treatment for a multitude of inflammatory and pruritic dermatoses. This technical guide provides an in-depth exploration of the pharmacological profile of this compound, delineating its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols and quantitative data are presented to support further research and development in the field of topical corticosteroid therapy.
Mechanism of Action: Glucocorticoid Receptor Agonism
The pharmacological effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.
Upon topical application, this compound penetrates the skin and binds to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to the dissociation of a chaperone protein complex, which includes heat shock proteins (HSPs). The activated ligand-receptor complex then translocates into the nucleus.
Within the nucleus, the complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The glucocorticoid-GR complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction enhances the transcription of genes encoding anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The complex can also repress the transcription of pro-inflammatory genes by interacting with and inhibiting the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The net result of these genomic actions is a potent suppression of the inflammatory cascade, characterized by reduced vasodilation, decreased vascular permeability, and diminished recruitment and activation of inflammatory cells.
Signaling Pathway of this compound
Caption: Glucocorticoid receptor signaling pathway activated by this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound following topical administration is crucial for understanding its local efficacy and systemic safety. Percutaneous absorption is influenced by several factors, including the integrity of the epidermal barrier, the vehicle formulation, and the use of occlusive dressings.[1]
Absorption
Topical corticosteroids like this compound can be absorbed through intact skin.[1] Inflammation and other skin diseases can increase percutaneous absorption.[1] The use of occlusive dressings significantly enhances absorption.[1]
Distribution
Once absorbed into the systemic circulation, this compound is handled similarly to systemically administered corticosteroids.[1] Corticosteroids are known to bind to plasma proteins to varying degrees.[1]
Metabolism
Betamethasone 17,21-dipropionate is metabolized to this compound as a main metabolite.[2] The metabolism of betamethasone primarily occurs in the liver and involves processes such as 6β-hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group.[3]
Excretion
Corticosteroids and their metabolites are primarily excreted by the kidneys.[1]
Table 1: Pharmacokinetic Parameters of Betamethasone 17-Monopropionate (after Intramuscular Injection of a Combination Product)
| Parameter | Value (Mean ± SD) | Unit |
| Tmax (Time to maximum concentration) | 15.0 ± 9.0 | hours |
| Cmax (Maximum plasma concentration) | 0.6 ± 0.2 | ng/mL |
| t1/2 (Half-life) | 80.8 ± 22.7 | hours |
Note: Data is for Betamethasone 17-monopropionate following a single intramuscular dose of a combination product containing betamethasone phosphate and betamethasone dipropionate.[4]
Pharmacodynamics
The pharmacodynamic activity of this compound is a direct consequence of its interaction with the glucocorticoid receptor, leading to its anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive effects.
Receptor Binding Affinity
The affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its potency. The elongation of the ester chain at the C-17 position can influence binding affinity.[5] Studies have shown that the binding affinity of 17α-esters of betamethasone is influenced by the length of the ester chain.[5]
Table 2: Relative Binding Affinity of Betamethasone Esters to the Human Keratinocyte Glucocorticoid Receptor
| Compound | Relative Binding Affinity (%) (Dexamethasone = 100) |
| Betamethasone | 120 |
| Betamethasone 17-acetate | 150 |
| This compound | Data not specifically available |
| Betamethasone 17-valerate | 360 |
| Betamethasone 17,21-dipropionate | 150 |
Note: The table is compiled from data on various betamethasone esters. A specific value for this compound was not found in the searched literature, but it is expected to have a high affinity. The data indicates that the 17-esterification of betamethasone generally increases its binding affinity compared to the parent compound.[5]
Anti-inflammatory Potency
The anti-inflammatory potency of topical corticosteroids is often assessed using in vivo models such as the vasoconstrictor assay and the croton oil ear assay. The anti-inflammatory activity of 17-alkanoyl esters of betamethasone is reported to be high for the 17-propionate derivative.
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the glucocorticoid receptor.
Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor in a cytosolic preparation.[2] The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which is inversely proportional to the binding affinity.[6]
Methodology:
-
Receptor Preparation: A cytosolic fraction containing glucocorticoid receptors is prepared from a suitable cell line (e.g., human keratinocytes) or tissue by homogenization and ultracentrifugation.[2]
-
Incubation: A fixed concentration of the receptor preparation is incubated with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled test compound.[2]
-
Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like dextran-coated charcoal adsorption or gel filtration.[2]
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.[2]
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.[2][6]
Workflow for Glucocorticoid Receptor Competitive Binding Assay
References
- 1. drugs.com [drugs.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Betamethasone 17-propionate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone 17-propionate is a potent synthetic glucocorticoid, a class of steroid hormones that are pivotal in regulating a wide array of physiological processes.[1] As an active metabolite of betamethasone dipropionate, it exerts significant anti-inflammatory, immunosuppressive, and vasoconstrictive effects.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and analytical methodologies pertinent to this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound is a derivative of betamethasone, characterized by the esterification of the hydroxyl group at the C17 position with propionic acid.[4][5][6][7][8]
Chemical Structure:
-
IUPAC Name: [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate[4][8]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for formulation development, analytical method design, and comprehending its pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Weight | 448.5 g/mol | [4] |
| Appearance | Solid | [6] |
| Melting Point | 238-240°C | [9] |
| XLogP3 | 2.6 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Exact Mass | 448.22611693 Da | [4] |
| Monoisotopic Mass | 448.22611693 Da | [4] |
Pharmacology
The therapeutic effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression.
Mechanism of Action
As a glucocorticoid receptor agonist, this compound follows a well-established mechanism of action:[3][10]
-
Cellular Entry: Being lipophilic, it readily diffuses across the cell membrane into the cytoplasm.[3]
-
Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex.[3]
-
Conformational Change and Translocation: This binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins and subsequent translocation into the nucleus.[3]
-
Gene Regulation: Within the nucleus, the activated GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.[3]
Signaling Pathway
The following diagram illustrates the glucocorticoid receptor signaling pathway initiated by this compound.
Caption: Glucocorticoid Receptor Signaling Pathway.
Pharmacokinetics
Pharmacokinetic studies reveal that after intramuscular administration of a combination of betamethasone phosphate and betamethasone dipropionate, this compound (B17P), an active metabolite of the dipropionate form, exhibits a prolonged presence in the plasma.[2][11]
| Parameter | Value (mean ± SD) | Reference |
| tmax (Time to maximum concentration) | 15.0 ± 9.0 h | [2][11] |
| Cmax (Maximum plasma concentration) | 0.6 ± 0.2 ng/mL | [11] |
| t½ (Half-life) | 80.8 ± 22.7 h | [2][11] |
| Apparent Clearance | 25.7 ± 9.4 L/h | [2] |
| Apparent Volume of Distribution (Vd/F) | 2352.7 ± 429.4 L | [2] |
Experimental Protocols
Synthesis of this compound
A representative synthesis method involves the hydrolysis of betamethasone dipropionate. While specific patented methods exist, a general laboratory-scale approach can be outlined.
Caption: Synthesis Workflow.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of this compound, often in the context of its separation from related substances like betamethasone dipropionate and other degradation products.[12][13]
Typical HPLC Parameters:
| Parameter | Description | Reference |
| Column | Altima C18 (250×4.6 mm, 5 μm) | [12][13] |
| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) | [12][13] |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v) | [12][13] |
| Flow Rate | 1.0 mL/min | [12][13] |
| Detection Wavelength | 240 nm | [12][13] |
| Injection Volume | 20 μL | [12][13] |
| Column Temperature | 50°C | [12][13] |
Experimental Workflow for HPLC Analysis:
Caption: HPLC Analysis Workflow.
Conclusion
This compound remains a cornerstone in the therapeutic arsenal against inflammatory conditions. A profound understanding of its chemical and pharmacological characteristics is paramount for the development of novel drug delivery systems, improved analytical techniques, and the discovery of next-generation glucocorticoids with enhanced therapeutic profiles. This guide serves as a foundational resource for researchers and scientists dedicated to advancing the field of steroid-based therapeutics.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 4. This compound | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. This compound-d5 [m.chemicalbook.com]
- 10. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of betamethasone and betamethasone 17-monopropionate in Chinese healthy volunteers after intramuscular injection of betamethasone phosphate/betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Topical Anti-Inflammatory Agent: A Technical History of Betamethasone 17-Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the discovery and historical development of Betamethasone 17-propionate, a potent synthetic corticosteroid. Emerging from the intensive research and development programs of the mid-20th century, this compound was a product of systematic chemical modification of the betamethasone molecule to enhance topical anti-inflammatory efficacy while minimizing systemic side effects. This document details the initial synthesis, key preclinical evaluation methods, and the underlying mechanism of action that established the foundation for this class of topical steroids. Quantitative data from seminal studies are presented, alongside detailed experimental protocols for the key assays that defined its potent activity. Visualizations of the experimental workflows and the core signaling pathway are provided to offer a comprehensive understanding of its development and pharmacological function.
Discovery and Historical Context
The development of this compound is rooted in the broader quest for more effective and safer topical corticosteroids that began in the 1950s. Following the successful introduction of hydrocortisone, pharmaceutical companies embarked on a journey of chemical modification to amplify anti-inflammatory properties.
In the early 1960s, researchers at Glaxo Laboratories in the United Kingdom were at the forefront of this endeavor. A key breakthrough came from the systematic esterification of the betamethasone molecule. A British patent filed on June 11, 1963 (published as US Patent 3,312,590 on April 4, 1967), by inventors Joseph Elks, Niall Galbraith Weir, and John May Peter, described a series of novel 17-monoesters and 17,21-diesters of betamethasone. This patent explicitly includes the synthesis and highlights the significantly enhanced topical anti-inflammatory action of this compound.
The inventors demonstrated that esterification at the 17-position of the betamethasone molecule with an alkanoyl group, such as a propionyl group, led to a substantial increase in topical potency compared to the parent compound. This enhanced activity was attributed to increased lipophilicity, facilitating greater penetration into the skin and more efficient interaction with the glucocorticoid receptor.
The primary method for evaluating the potency of these new esters was the human vasoconstrictor assay, developed by McKenzie and Stoughton in 1962. This assay, which measures the degree of skin blanching (vasoconstriction) induced by a topical corticosteroid, became a standard for assessing the topical activity of these compounds and correlated well with clinical efficacy.
While this compound demonstrated high potency, it was the related ester, Betamethasone 17-valerate (developed around the same time by the same group), that would go on to be more widely commercialized and clinically utilized. Nevertheless, the discovery and evaluation of this compound were pivotal in establishing the structure-activity relationships that guided the development of a generation of potent topical corticosteroids.
Synthesis and Chemical Properties
The initial synthesis of this compound, as described in the seminal patent literature, involves the esterification of the 17-hydroxyl group of betamethasone.
General Synthesis Pathway
A common method for the synthesis of this compound involves the reaction of betamethasone with triethyl orthopropionate in the presence of an acid catalyst to form a cyclic orthoester, followed by selective hydrolysis to yield the 17-monoester.
An In-depth Technical Guide to Betamethasone 17-Propionate Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of betamethasone 17-propionate and its analogues and derivatives. It delves into their synthesis, mechanism of action, structure-activity relationships, and anti-inflammatory potency. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel corticosteroid-based therapeutics.
Introduction to Betamethasone and its Esters
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] Esterification of the hydroxyl groups at the C17 and C21 positions of the betamethasone core structure has led to the development of a range of analogues and derivatives with modified pharmacokinetic and pharmacodynamic properties. These modifications primarily aim to enhance topical potency and minimize systemic side effects. The 17-propionate ester, in particular, is a key intermediate in the synthesis of other potent corticosteroids like clobetasol propionate.
Quantitative Data on Biological Activity
The biological activity of betamethasone analogues is primarily determined by their binding affinity to the glucocorticoid receptor (GR) and their subsequent ability to modulate gene expression. The anti-inflammatory potency is often assessed using in vivo models such as the croton oil-induced ear edema assay. This section presents available quantitative data for key analogues and derivatives in a comparative format.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity of Betamethasone Analogues and Related Corticosteroids
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | IC50 (nM) for GR Binding | Species/Cell Line | Reference |
| Dexamethasone | 100 | 7.74 | Human | [2] |
| Betamethasone | 760 (relative to progesterone receptor binding) | - | - | [3] |
| Betamethasone 17-Valerate | - | 5-6 (inhibits ³H-dexamethasone binding) | Human epidermis/Mouse skin | |
| Betamethasone Dipropionate | - | - | - | |
| Clobetasol Propionate | Higher than fluocinonide | - | - | [4] |
| Fluticasone Propionate | 1910 | 0.49 (Kd) | Human | [5] |
Note: Direct comparative Ki or IC50 values for GR binding of many betamethasone esters are not consistently reported across the literature. The data presented is based on available information and may be derived from different experimental setups.
Table 2: Anti-inflammatory Potency of Betamethasone Analogues in the Croton Oil Ear Edema Assay
| Compound | Potency | Species | Reference |
| Betamethasone 17,21-Dipropionate | High | Mouse | [6] |
| 12β-acyloxy analogues of betamethasone 17,21-dipropionate | Less active than betamethasone dipropionate | Mouse | [6] |
| 6-keto-betamethasone esters | Potency retained compared to 6-desoxycorticoids | Mouse | [7] |
| Δ⁶-6-acyloxy betamethasone 17,21-dipropionate | Reduced potency | Mouse | [7] |
Note: This table reflects relative potencies as specific IC50 values from the croton oil assay were not consistently available in the searched literature.
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of betamethasone and its analogues are primarily mediated through their interaction with the glucocorticoid receptor (GR).[8] Upon binding, the GR-ligand complex translocates to the nucleus and modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[8]
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway for betamethasone analogues.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of betamethasone analogues.
Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity of a test compound for the human glucocorticoid receptor.
Materials:
-
Recombinant human GR
-
[³H]-Dexamethasone (radioligand)
-
Unlabeled dexamethasone (for non-specific binding)
-
Test compounds (betamethasone analogues)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compounds and a reference compound (e.g., Dexamethasone).
-
In a 96-well plate, add the assay buffer, recombinant human GR, and [³H]-Dexamethasone.
-
Add the diluted test compounds or reference compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Dexamethasone).
-
Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.
-
Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Croton Oil-Induced Ear Edema Assay in Mice
Objective: To assess the in vivo topical anti-inflammatory activity of betamethasone analogues.
Materials:
-
Male Swiss mice
-
Croton oil
-
Acetone (vehicle)
-
Test compounds (betamethasone analogues)
-
Reference compound (e.g., Dexamethasone)
-
Digital micrometer
Procedure:
-
Prepare solutions of croton oil in acetone (e.g., 2.5% v/v).
-
Prepare solutions of the test compounds and reference compound in the croton oil/acetone mixture.
-
Divide the mice into groups (control, reference, and test compound groups).
-
Apply a fixed volume (e.g., 20 µL) of the respective solutions to the inner surface of the right ear of each mouse. The left ear receives only the vehicle (acetone).
-
Measure the thickness of both ears using a digital micrometer at specified time points after application (e.g., 6 and 24 hours).
-
Calculate the edema as the difference in thickness between the right and left ears.
-
Calculate the percentage inhibition of edema for each treatment group compared to the control group.
-
Determine the dose-response relationship and calculate the ED50 (effective dose for 50% inhibition) for each compound.
Experimental Workflow: Croton Oil Ear Edema Assay
Caption: Workflow for the croton oil-induced ear edema assay.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its diester derivatives typically starts from betamethasone.
Synthesis of this compound
A common method involves the reaction of betamethasone with triethyl orthopropionate, followed by controlled hydrolysis.
Synthesis of Betamethasone 17,21-Dipropionate
Betamethasone 17,21-dipropionate can be synthesized from betamethasone through a multi-step process involving acid-catalyzed cyclization, selective hydrolysis, and 21-acylation.[9] Alternatively, it can be prepared by reacting betamethasone-17-propionate with a propionylating agent.
Synthetic Workflow: Betamethasone 17,21-Dipropionate from Betamethasone
Caption: A general synthetic workflow for betamethasone 17,21-dipropionate.
Structure-Activity Relationships (SAR)
The anti-inflammatory potency and systemic side-effect profile of betamethasone analogues are significantly influenced by their chemical structure.
-
Esterification at C17 and C21: Esterification of the hydroxyl groups at C17 and C21 generally increases lipophilicity and topical potency. The length of the ester chain can influence both receptor binding affinity and lipophilicity.[10]
-
17-Monoesters vs. 21-Monoesters vs. 17,21-Diesters: Studies have shown that 17-esters often exhibit higher binding affinity to the glucocorticoid receptor compared to their 21-ester counterparts.[10] The 17,21-diesters can have a binding affinity that is lower than the 17-ester but higher than the 21-ester.[10]
-
Modifications at other positions: Substitutions at other positions of the steroid nucleus, such as at C6 or C12, can also impact anti-inflammatory activity and systemic absorption.[6][7] For example, the introduction of a 12β-acyloxy group can reduce systemic absorption.[6]
Conclusion
This compound and its analogues represent a clinically important class of topical corticosteroids. Their therapeutic efficacy is a result of a complex interplay between their chemical structure, affinity for the glucocorticoid receptor, and subsequent modulation of inflammatory pathways. This guide has provided a comprehensive overview of the current scientific understanding of these compounds, from their synthesis and biological evaluation to their mechanism of action. Further research focusing on the development of novel analogues with an improved therapeutic index, characterized by high topical potency and minimal systemic side effects, remains a key objective in the field of dermatology and inflammatory disease treatment.
References
- 1. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. betamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiinflammatory activity of novel 12 beta-substituted analogues of betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and topical antiinflammatory potencies of a series of 6-keto- and delta 6-6-acyloxybetamethasone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
- 9. Synthesis of Betamethasone Dipropionate [chinjmap.com]
- 10. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Betamethasone 17-Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Betamethasone 17-propionate, a potent synthetic glucocorticoid. The document focuses on its core mechanisms of action, including glucocorticoid receptor binding, anti-inflammatory, and immunosuppressive effects, supported by quantitative data from various in vitro studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding and replication of pivotal experiments.
Core Mechanism of Action: Glucocorticoid Receptor Agonism
This compound, like other corticosteroids, exerts its effects by acting as an agonist for the glucocorticoid receptor (GR).[1][2][3] The lipophilicity of corticosteroids influences their ability to penetrate cell membranes and bind to the cytosolic GR. The esterification of betamethasone at the 17 and/or 21 positions can modulate both its binding affinity and lipophilicity.[4][5]
Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1, IκBα, and various anti-inflammatory cytokines.[6][7]
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[8][9][10] This interference prevents the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Below is a diagram illustrating the generalized signaling pathway of glucocorticoid receptor activation.
Quantitative In Vitro Activity
The in vitro potency of this compound is assessed through various assays that quantify its binding affinity to the glucocorticoid receptor and its functional effects on inflammatory and immune responses.
Glucocorticoid Receptor Binding Affinity
Table 1: Glucocorticoid Receptor Binding Affinity of Selected Corticosteroids
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Cell Line | Reference |
|---|---|---|---|
| Dexamethasone | 100 | Human Keratinocytes | [4] |
| Fluticasone Propionate | 1910 | Human Lung | [11] |
| Beclomethasone-17-monopropionate | Not specified | Human Lung | [11] |
| Budesonide | Not specified | Human Lung | [11] |
| Betamethasone | Not specified | Not specified |
| This compound | Data not available | | |
Note: Data for this compound is not available in the cited literature. The table is provided for comparative context.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are demonstrated by its ability to inhibit the production of pro-inflammatory cytokines and mediators in various cell-based assays.
Studies have shown that betamethasone derivatives can effectively suppress the secretion of key pro-inflammatory cytokines. For example, a combination of calcipotriol and betamethasone dipropionate significantly inhibited the secretion of IL-17A and TNF-α in ex vivo cultures of psoriatic skin.[12] Betamethasone dipropionate has also been shown to decrease protein levels of IL-17A and mRNA levels of IL-17A and DEFB4 in skin explants.[13] While direct quantitative data for this compound is sparse, one study noted it has a weaker inhibitory effect on the release of IL-8 from rat peritoneal exudate cells compared to betamethasone.[14]
Table 2: In Vitro Anti-inflammatory Activity of Betamethasone Esters
| Compound | Assay | Cell/Tissue Type | Measured Effect | Reference |
|---|---|---|---|---|
| Betamethasone dipropionate | Cytokine Secretion | Psoriatic Skin Explants | Inhibition of IL-17A and TNF-α secretion | [12] |
| Betamethasone dipropionate | Cytokine Expression | Human Skin Explants | Decreased IL-17A protein and mRNA levels | [13] |
| This compound | IL-8 Release | Rat Peritoneal Exudate Cells | Weaker inhibition of IL-8 release compared to betamethasone | [14] |
| Betamethasone butyrate propionate | TSLP Expression | Normal Human Keratinocytes | Dose-dependent suppression of TSLP mRNA and protein |[15] |
A primary mechanism for the anti-inflammatory action of glucocorticoids is the inhibition of the NF-κB signaling pathway.[10] This can be assessed in vitro using reporter gene assays where cells are transfected with a construct containing an NF-κB responsive promoter linked to a reporter gene (e.g., luciferase). The ability of this compound to suppress reporter gene activity in stimulated cells would provide a quantitative measure of its NF-κB inhibitory potential.
Immunosuppressive Activity
The immunosuppressive properties of this compound can be evaluated by its effects on various immune cell functions in vitro.
Glucocorticoids are known to inhibit T-cell proliferation, a key event in the adaptive immune response.[16] This can be measured in vitro by stimulating peripheral blood mononuclear cells (PBMCs) with mitogens like phytohemagglutinin (PHA) or with α-CD3/α-CD28 antibodies in the presence of varying concentrations of the test compound. Proliferation is then assessed using methods such as [3H]-thymidine incorporation or dye dilution assays.
Table 3: In Vitro Immunosuppressive Activity of Glucocorticoids
| Compound | Assay | Cell Type | Measured Effect | Reference |
|---|---|---|---|---|
| Dexamethasone | T-cell Proliferation | Human PBMCs | Inhibition of PHA-mediated proliferation | [16] |
| Dexamethasone | T-cell Proliferation | Human PBMCs | Inhibition of α-CD3/α-CD28-mediated proliferation | [16] |
| This compound | Data not available | | | |
Note: While the general class of glucocorticoids is known to have this activity, specific data for this compound is not available in the reviewed literature.
Some studies have investigated the effects of glucocorticoids on the cytotoxic activity of NK cells. For example, methylprednisolone and hydrocortisone have been shown to inhibit NK cell activity against K562 target cells in a dose-dependent manner.[17] This inhibition is partly due to a reduction in the adhesion of effector cells to target cells. The effect of this compound on NK cell function could be similarly evaluated.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.
Glucocorticoid Receptor Binding Assay
Objective: To determine the relative binding affinity of this compound for the human glucocorticoid receptor.
Materials:
-
Cultured human keratinocytes
-
[6,7-3H]dexamethasone (radiolabeled ligand)
-
Unlabeled this compound and dexamethasone (for competition)
-
Cytosol extraction buffer
-
Scintillation counter
Protocol:
-
Culture human keratinocytes to confluency.
-
Prepare a cytosolic extract containing the glucocorticoid receptors.
-
In a series of tubes, incubate a fixed concentration of [3H]dexamethasone with the cytosolic extract.
-
To these tubes, add increasing concentrations of either unlabeled dexamethasone (for standard curve) or this compound.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Separate bound from unbound radioligand using a suitable method (e.g., charcoal-dextran).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the concentration of this compound required to displace 50% of the bound [3H]dexamethasone (IC50).
-
Determine the Relative Binding Affinity (RBA) by comparing the IC50 of this compound to that of dexamethasone.
Cytokine Inhibition Assay in PBMCs
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines by human PBMCs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA)
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
ELISA kits for TNF-α, IL-6, IL-1β, etc.
Protocol:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory stimulus such as LPS (1 µg/mL).
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a potent glucocorticoid that exerts its anti-inflammatory and immunosuppressive effects through well-defined in vitro mechanisms, primarily mediated by the glucocorticoid receptor. Its activity is characterized by the inhibition of pro-inflammatory cytokine production and interference with key signaling pathways such as NF-κB. While direct comparative quantitative data for this compound is limited in the current literature, the established methodologies presented in this guide provide a robust framework for its further in vitro characterization. Future studies focusing on generating specific IC50 and RBA values for this compound will be crucial for a more precise understanding of its potency relative to other corticosteroids and for its continued development and application in therapeutic contexts.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Corticosteroid - Wikipedia [en.wikipedia.org]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 10. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | Biochemical Assay Reagents | 5534-13-4 | Invivochem [invivochem.com]
- 15. Betamethasone Butyrate Propionate Inhibits the Induction of Thymic Stromal Lymphopoietin in Cultured Normal Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the in vitro effects of glucocorticosteroids on NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Betamethasone 17-Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of betamethasone 17-propionate, a potent synthetic corticosteroid. This document details the molecular interactions, experimental methodologies, and signaling pathways relevant to its mechanism of action.
Introduction to Glucocorticoid Receptor Binding
This compound exerts its anti-inflammatory and immunosuppressive effects primarily by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily.[1] The affinity of this binding is a critical determinant of the drug's potency. Upon binding, the betamethasone-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This process leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines.[1]
Quantitative Receptor Binding Data
The following table summarizes the relative binding affinity and potency of betamethasone and its derivatives in the context of other well-known corticosteroids.
| Compound | Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone) | Potency Class | Reference |
| Dexamethasone | 100 | High | [2] |
| Betamethasone | High | High | [3] |
| Betamethasone 17-Valerate | High | Potent | [4][5] |
| Clobetasol Propionate | Very High | Super-potent | [4] |
| This compound | Data not available (Expected to be high) | Potent |
Note: The absence of a specific numerical value for this compound highlights a gap in the current publicly available data.
Experimental Protocols: Determining Glucocorticoid Receptor Binding Affinity
The standard method for determining the binding affinity of a compound to the glucocorticoid receptor is the competitive radioligand binding assay. This assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand (typically [³H]dexamethasone) from the receptor.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the IC50 and subsequently the Ki of a test compound for the glucocorticoid receptor.
Materials:
-
Receptor Source: Cytosolic extracts from cells or tissues expressing the glucocorticoid receptor (e.g., human A549 lung carcinoma cells, rat liver, or recombinant human GR).
-
Radioligand: [³H]dexamethasone (specific activity ~70-90 Ci/mmol).
-
Competitors: Unlabeled dexamethasone (for reference) and the test compound (this compound), serially diluted.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate to stabilize the receptor.
-
Separation Medium: Dextran-coated charcoal or a filtration apparatus to separate bound from free radioligand.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: A cytosolic fraction is prepared from the chosen cell or tissue source through homogenization and ultracentrifugation. The protein concentration of the cytosol is then determined.
-
Assay Setup: A fixed concentration of the GR-containing cytosol is incubated with a fixed concentration of [³H]dexamethasone (typically at or below its Kd) in a series of tubes.
-
Competition: Increasing concentrations of either unlabeled dexamethasone (for the reference curve) or the test compound are added to the tubes. Control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone) are also prepared.
-
Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient duration to reach equilibrium (e.g., 18-24 hours).
-
Separation: The receptor-bound radioligand is separated from the free radioligand using dextran-coated charcoal followed by centrifugation, or by vacuum filtration.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is then plotted against the log concentration of the competitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Biological Pathways
To further elucidate the processes described, the following diagrams illustrate the experimental workflow for a competitive binding assay and the intracellular signaling pathway of glucocorticoids.
Caption: Workflow of a competitive glucocorticoid receptor binding assay.
References
- 1. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. droracle.ai [droracle.ai]
- 5. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Toxicological Profile of Betamethasone 17-Propionate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of Betamethasone 17-propionate, a potent synthetic glucocorticoid. Due to the limited availability of data for this specific ester, this document leverages extensive toxicological data from closely related compounds, primarily Betamethasone dipropionate and the parent compound, Betamethasone, to provide a thorough assessment. This guide summarizes key findings on acute, subchronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, and reproductive toxicity. Detailed experimental protocols, based on established regulatory guidelines, are provided for pivotal studies. Furthermore, this document elucidates the core signaling pathways implicated in the toxicological effects of this compound through detailed diagrams. All quantitative data is presented in structured tables for ease of comparison and interpretation.
Introduction to this compound
This compound is a synthetic corticosteroid belonging to the glucocorticoid class of steroid hormones. It is structurally related to the more commonly studied Betamethasone dipropionate and shares the same active moiety, Betamethasone. Glucocorticoids are widely used in medicine for their potent anti-inflammatory and immunosuppressive properties. However, their therapeutic benefits are often accompanied by a range of potential toxicities, particularly with prolonged or high-dose administration. Understanding the toxicological profile of this compound is therefore critical for its safe and effective use in drug development and clinical practice.
Acute Toxicity
Table 1: Acute Oral Toxicity of Betamethasone Dipropionate
| Species | Route | LD50 | Reference |
| Rat | Oral | > 4 g/kg | [1][2] |
| Mouse | Oral | > 5 g/kg | [1][2] |
No data is available for dermal or inhalation routes of administration for Betamethasone dipropionate.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
An acute oral toxicity study would be conducted to determine the median lethal dose (LD50) of this compound.
-
Test System: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.
-
Administration: A single oral dose of the test substance is administered via gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days post-dosing. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies evaluate the adverse effects of repeated or long-term exposure to a substance. For corticosteroids like this compound, these studies are crucial for identifying target organ toxicities and establishing a No-Observed-Adverse-Effect Level (NOAEL).
A 90-day repeat-dose dermal toxicity study in rats using a Betamethasone dipropionate spray formulation revealed a toxicity profile consistent with long-term corticosteroid exposure.[3] Effects included reduced body weight gain, adrenal atrophy, and histological changes in the bone marrow, thymus, and spleen, indicative of severe immunosuppression.[3] A NOAEL could not be determined in this study.[3]
Table 2: Summary of 90-Day Dermal Toxicity Study of Betamethasone Dipropionate in Rats
| Parameter | Findings | Dose Levels | Reference |
| Body Weight | Reduced gain | Up to 0.5 mg/kg/day (males), 0.25 mg/kg/day (females) | [3] |
| Organ Weights | Adrenal atrophy | Up to 0.5 mg/kg/day (males), 0.25 mg/kg/day (females) | [3] |
| Histopathology | Changes in bone marrow, thymus, and spleen | Up to 0.5 mg/kg/day (males), 0.25 mg/kg/day (females) | [3] |
Experimental Protocol: 90-Day Dermal Toxicity Study (OECD 411)
This study is designed to assess the toxic effects of this compound following repeated dermal application over a 90-day period.
-
Test System: Rodents, typically rats (e.g., Sprague-Dawley strain), with an equal number of males and females per group.
-
Dose Groups: At least three dose levels and a concurrent control group. A high dose that produces overt toxicity but not severe suffering or mortality, a low dose that does not induce any evidence of toxicity, and an intermediate dose.
-
Administration: The test substance is applied daily to a shaved area of the skin for 6 hours per day, 7 days a week, for 90 days.
-
Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at termination.
-
Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on any gross lesions and target organs from all other groups.
Carcinogenicity
Long-term animal studies to evaluate the carcinogenic potential of Betamethasone dipropionate have not been performed.[3] A waiver for a 2-year dermal carcinogenicity study was granted based on the significant immunosuppression observed in a 13-week dermal toxicity study in rats, which was considered to make a long-term study impractical.[3]
Experimental Protocol: Carcinogenicity Study (OECD 451)
A two-year carcinogenicity study would be the standard approach to assess the carcinogenic potential of this compound.
-
Test System: Typically rats and mice, with equal numbers of males and females per group.
-
Dose Groups: At least three dose levels and a concurrent control group, administered for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Administration: The route of administration should be relevant to human exposure, likely dermal for a topical corticosteroid.
-
Observations: Lifelong clinical observation for the development of tumors. Body weight and food consumption are monitored regularly.
-
Pathology: Comprehensive gross and microscopic examination of all tissues and organs from all animals is conducted to identify neoplastic lesions.
Genotoxicity
Genotoxicity assays are performed to detect compounds that can induce genetic damage. Betamethasone, the active moiety of this compound, has been evaluated in a battery of genotoxicity tests.
Table 3: Genotoxicity of Betamethasone
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium and Escherichia coli | With and without | Negative | [3] |
| Mammalian Cell Mutagenicity | CHO/HGPRT | Not specified | Negative | Not specified |
| In-vitro Chromosome Aberration | Human lymphocytes | Not specified | Positive | [3] |
| In-vivo Micronucleus | Mouse bone marrow | Not applicable | Equivocal | [3] |
Experimental Protocol: In Vitro Mammalian Chromosome Aberration Test (OECD 473)
This assay is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.[4][5][6][7][8]
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[4][6][8]
-
Procedure: Cell cultures are exposed to at least three concentrations of the test substance, with and without an exogenous metabolic activation system (S9 mix).[4][6][8]
-
Treatment and Harvest: Cells are treated for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., continuously for 1.5-2 normal cell cycle lengths) without S9. Cells are harvested at a suitable time after the start of treatment, treated with a metaphase-arresting substance (e.g., colcemid), harvested, and stained.[4][6][8]
-
Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations.[4][6][8]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies assess the potential of a substance to interfere with normal reproduction and development. Betamethasone dipropionate has been shown to be teratogenic in rabbits.[3]
Table 4: Reproductive and Developmental Toxicity of Betamethasone Dipropionate
| Species | Route | Dose | Findings | Reference | | :--- | :--- | :--- | :--- | | Rabbit | Intramuscular | 0.05 mg/kg | Teratogenic (umbilical hernias, cephalocele, cleft palate) |[3] | | Rabbit, Mouse, Rat | Intramuscular | Up to 1, 33, and 2 mg/kg, respectively | Dose-related increases in fetal resorptions |[3] |
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)
This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus following exposure to the test substance during organogenesis.[9][10][11][12][13]
-
Test System: Pregnant female animals of a mammalian species, typically rats and rabbits.[9][10][11][12][13]
-
Administration: The test substance is administered daily from implantation to the day before cesarean section.[9][10][11][12][13]
-
Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.[9][10][11][12][13]
-
Fetal Examination: Near term, fetuses are removed by cesarean section. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[9][10][11][12][13]
Key Signaling Pathways in this compound Toxicity
The therapeutic and toxicological effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus and modulates gene expression through two main mechanisms: transactivation and transrepression.
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins. However, this mechanism is also associated with some of the adverse effects of glucocorticoids.
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a major mechanism for the anti-inflammatory effects of glucocorticoids.
The following diagrams illustrate the key signaling pathways involved in the toxicological effects of this compound.
References
- 1. spectrumrx.com [spectrumrx.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Betamethasone 17-Propionate
Introduction
Betamethasone 17-propionate is a potent glucocorticoid steroid used in topical formulations for its anti-inflammatory and immunosuppressive properties. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical products containing this active pharmaceutical ingredient (API). This application note details a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound, often analyzed as a related substance of Betamethasone Dipropionate.
Principle
The method utilizes reversed-phase chromatography to separate this compound from other related substances and the parent compound, Betamethasone Dipropionate. A C18 stationary phase is used with a mobile phase consisting of a mixture of aqueous and organic solvents. The separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Compartment, PDA/UV Detector |
| Column | Alltima C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) B: Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) |
| Gradient Program | A gradient program is typically employed. For a detailed gradient table, refer to specific validated methods.[1][2][3] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Column Temperature | 50°C[1][2] |
| Detection Wavelength | 240 nm[1][2][4] |
| Injection Volume | 20 µL[1][2] |
| Diluent | Water:Acetonitrile (20:80 v/v)[1] |
Preparation of Solutions
a. Standard Stock Solution:
-
Accurately weigh and transfer a suitable amount of this compound reference standard into a volumetric flask.
-
Dissolve the standard in the diluent (Water:Acetonitrile, 20:80 v/v) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Sonicate if necessary to ensure complete dissolution.
b. Working Standard Solution:
-
Dilute the standard stock solution with the diluent to achieve a final concentration appropriate for the analysis (e.g., 1 µg/mL).
c. Sample Preparation (for Topical Formulations):
-
Accurately weigh a quantity of the topical formulation (e.g., cream, ointment) equivalent to a known amount of the active ingredient into a suitable container.
-
Add a measured volume of diluent.
-
Mix thoroughly using a vortex mixer and sonicate for approximately 30 minutes with intermittent shaking to disperse the sample.[1]
-
Allow the solution to cool to room temperature and make up to the final volume with the diluent.
-
Centrifuge the resulting dispersion at high speed (e.g., 10,000 rpm) for 15 minutes to separate the excipients.[1]
-
Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial.[1]
Method Validation Summary
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2]
Table 2: Method Validation Parameters
| Parameter | Typical Results |
| Linearity (Range) | 0.07 µg/mL to 200% of the specification limit[1][2][3] |
| Correlation Coefficient (r²) | ≥ 0.999[1][2][3] |
| Limit of Detection (LOD) | ~0.02 µg/mL[2][3][4] |
| Limit of Quantitation (LOQ) | ~0.07 µg/mL[2][3] |
| Accuracy (% Recovery) | Typically within 98-102% |
| Precision (% RSD) | < 2% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between the analyte, analytical method, validation, and application.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Synthesis of Betamethasone 17-Propionate for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Betamethasone 17-propionate, a potent glucocorticoid, for research and development purposes. The following sections include key experimental procedures, data presentation in tabular format, and visualizations of the synthesis workflow and the compound's mechanism of action.
Chemical Properties and Data
| Identifier | Value | Reference |
| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | [1] |
| CAS Number | 5534-13-4 | [1][2] |
| Molecular Formula | C25H33FO6 | [1][2][3] |
| Molecular Weight | 448.52 g/mol | [1][2] |
| Purity | Typically >98% | [2] |
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from Betamethasone. The first step involves the formation of a cyclic ester intermediate, followed by a selective ring-opening hydrolysis to yield the final product.[4]
Step 1: Synthesis of Betamethasone-17,21-propylene cyclic ester
This step involves the reaction of Betamethasone with triethyl orthopropionate in the presence of a catalyst to form the cyclic ester intermediate.
| Parameter | Value |
| Starting Material | Betamethasone |
| Reagent | Triethyl orthopropionate |
| Catalyst | Alumina-supported p-toluenesulfonic acid |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 25 °C |
| Reaction Time | 1 hour |
Step 2: Synthesis of this compound
The cyclic ester intermediate is then subjected to ring-opening acidolysis and selective hydrolysis at the 21-position to yield this compound.[4]
| Parameter | Value |
| Starting Material | Betamethasone-17,21-propylene cyclic ester |
| Reagents | Sulfuric acid, Acetone, Purified water |
| Reaction Temperature | 20-30 °C |
| Reaction Time | 0.5-1.5 hours |
Experimental Protocols
Protocol 1: Synthesis of Betamethasone-17,21-propylene cyclic ester
-
Under a nitrogen atmosphere, add 200 mL of tetrahydrofuran to a 1000 mL three-neck flask.
-
Add 20 g of Betamethasone, 10 g of triethyl orthopropionate, and 0.8 g of alumina-supported p-toluenesulfonic acid catalyst to the flask.[4]
-
Stir the mixture at 800 r/min for 30 minutes at 10 °C.[4]
-
Warm the reaction mixture to 25 °C and continue stirring for 1 hour to complete the cyclic ester reaction.[4]
-
The resulting mixture containing Betamethasone-17,21-propylene cyclic ester is used directly in the next step.
Protocol 2: Synthesis of this compound
-
To the reaction mixture from Protocol 1, add a mixture of sulfuric acid and acetone.
-
Maintain the temperature between 20-30 °C and stir for 0.5-1.5 hours to facilitate the hydrolysis reaction.[4]
-
After the reaction is complete, perform suction filtration to recover the alumina-supported p-toluenesulfonic acid catalyst.[4]
-
Take the filtrate and add purified water to precipitate a white solid.[4]
-
Allow the solid to stand, then collect it by suction filtration.
-
Wash the solid with purified water and dry to obtain this compound.[4]
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound from Betamethasone.
Mechanism of Action: Glucocorticoid Receptor Signaling
Caption: Glucocorticoid receptor signaling pathway of this compound.
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to glucocorticoid receptors (GR) in the cytoplasm of cells.[5] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[5] This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory transcription factors like NF-κB.[5] This multi-faceted mechanism ultimately reduces inflammation.[5]
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. CN112851734A - Preparation method of betamethasone dipropionate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]
- 5. Betamethasone 17,21-dipropionate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Studying Betamethasone 17-propionate Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing common animal models to investigate the therapeutic effects of Betamethasone 17-propionate, a potent glucocorticoid, in the context of inflammatory skin diseases. The following sections detail the methodologies for inducing disease models, treatment protocols, and expected quantitative outcomes, alongside visualizations of key pathways and workflows.
I. Imiquimod-Induced Psoriasis-Like Skin Inflammation Model
The imiquimod (IMQ)-induced model in mice is a widely used and robust method to simulate human psoriasis.[1] It recapitulates key histopathological and immunological features of the disease, including epidermal hyperplasia, inflammatory cell infiltration, and a characteristic cytokine profile.
Experimental Protocol
This protocol is adapted from established methodologies for inducing a psoriasis-like phenotype in BALB/c mice.[1]
Materials:
-
Female BALB/c mice (7-12 weeks old)
-
Imiquimod 5% cream
-
This compound ointment (concentration to be tested, e.g., 0.05%)
-
Vehicle control for the ointment
-
Calipers for ear thickness measurement
-
Reagents and equipment for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents and equipment for histological analysis
Procedure:
-
Acclimatization: House mice under standard specific pathogen-free conditions for at least one week prior to the experiment.
-
Induction of Psoriasis-like Inflammation:
-
On Day 0, measure the baseline ear thickness of the left ear of each mouse using calipers.
-
Apply 25 mg of 5% imiquimod cream topically to the shaved back and 62.5 mg to the right ear of each mouse daily for 5-7 consecutive days.[2]
-
-
Treatment Application:
-
Divide the mice into at least three groups:
-
Control Group: No induction of inflammation.
-
Vehicle Group: IMQ induction + topical application of vehicle ointment.
-
This compound Group: IMQ induction + topical application of this compound ointment.
-
-
Beginning on Day 0, apply a thin layer of the respective ointment to the ear and/or back skin twice daily.
-
-
Monitoring and Measurements:
-
Measure the ear thickness daily using calipers.
-
Score the severity of skin inflammation on the back based on the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0 to 4.
-
Monitor the body weight of the mice daily.
-
-
Sample Collection and Analysis (at the end of the experiment):
-
Euthanize the mice and collect the ear and back skin tissue.
-
For histological analysis, fix a portion of the tissue in 10% formalin and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E).
-
For gene expression analysis, snap-freeze a portion of the tissue in liquid nitrogen and store it at -80°C. Extract RNA and perform qRT-PCR for key inflammatory markers.
-
Quantitative Data Summary
The following table summarizes the expected effects of topical betamethasone treatment on various parameters in the imiquimod-induced psoriasis model, based on published data.[1]
| Parameter | Vehicle Control | Betamethasone Treatment |
| Ear Thickness (change from baseline in mm) | Significant increase | Significant reduction compared to vehicle |
| Psoriasis Area and Severity Index (PASI) Score | High scores for erythema, scaling, and thickness | Significant reduction in all PASI parameters |
| Epidermal Thickness (histology) | Marked acanthosis (thickening) | Reduction in epidermal thickness |
| Inflammatory Cell Infiltration (histology) | Dense infiltration of immune cells in the dermis | Reduced cellular infiltration |
| Relative mRNA Expression of IFN-γ | Significantly upregulated | Significantly downregulated |
| Relative mRNA Expression of IL-17 | Significantly upregulated | Significantly downregulated |
| Relative mRNA Expression of IL-22 | Significantly upregulated | Significantly downregulated |
| Relative mRNA Expression of IL-1β | Significantly upregulated | Significantly downregulated |
| Relative mRNA Expression of S100A8 | Significantly upregulated | Significantly downregulated |
| Relative mRNA Expression of S100A9 | Significantly upregulated | Significantly downregulated |
Experimental Workflow Diagram
II. Oxazolone-Induced Atopic Dermatitis-Like Model
The oxazolone (OXA)-induced atopic dermatitis (AD) model is a classic delayed-type hypersensitivity model that mimics many features of human AD, including skin thickening and immune cell infiltration.[3][4]
Experimental Protocol
This protocol describes a two-phase induction of AD-like symptoms in mice.[4]
Materials:
-
BALB/c mice
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
This compound solution/ointment
-
Vehicle control
-
Calipers for ear thickness measurement
Procedure:
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply 100 µL of a 1.5% oxazolone solution in acetone to the shaved abdomen.[4]
-
-
Challenge (starting Day 7):
-
Seven days after sensitization, apply 20 µL of a 1% oxazolone solution in acetone to both the inner and outer surfaces of the right ear.[4]
-
Repeat the challenge every other day for a specified period (e.g., 2 weeks).
-
-
Treatment Application:
-
Divide the mice into treatment groups as described in the psoriasis model.
-
Apply the vehicle or this compound topically to the right ear 30 minutes before and 15 minutes after each oxazolone challenge.[4]
-
-
Monitoring and Measurements:
-
Measure the thickness of both the right (challenged) and left (unchallenged) ears 24 hours after each challenge. The difference in thickness is an index of inflammation.[4]
-
-
Sample Collection and Analysis:
-
At the end of the study, collect ear tissue for histological analysis (H&E staining) and measurement of inflammatory markers.
-
Quantitative Data Summary
The following table outlines the expected outcomes for key parameters in the oxazolone-induced atopic dermatitis model following treatment with a topical corticosteroid.
| Parameter | Vehicle Control | Betamethasone Treatment |
| Ear Swelling (mm) | Significant increase in ear thickness | Significant reduction in ear swelling |
| Inflammatory Cell Infiltration (histology) | Marked infiltration of eosinophils and other immune cells | Reduced cellular infiltration |
| Epidermal Hyperplasia (histology) | Increased epidermal thickness | Reduction in epidermal thickness |
Experimental Workflow Diagram
III. Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects primarily by acting as an agonist for the glucocorticoid receptor (GR).[5]
Signaling Pathway
Upon entering the cell, betamethasone binds to the cytoplasmic GR, which is in a complex with heat shock proteins (HSPs). This binding causes the dissociation of HSPs and the translocation of the activated Betamethasone-GR complex into the nucleus. In the nucleus, this complex can act in two main ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Signaling Pathway Diagram
References
- 1. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice. | Semantic Scholar [semanticscholar.org]
- 5. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Formulating Betamethasone 17-Propionate for Topical Application in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of Betamethasone 17-propionate for topical application in a research setting. This document outlines the physicochemical properties of the active pharmaceutical ingredient (API), detailed protocols for the preparation of various topical vehicles, and methodologies for in vitro characterization.
Application Notes
Introduction to this compound
This compound is a potent synthetic glucocorticoid.[1] Like other corticosteroids, it exhibits anti-inflammatory, immunosuppressive, and anti-pruritic properties, making it a candidate for the topical treatment of various dermatological conditions. Its therapeutic effect is mediated through its interaction with glucocorticoid receptors in the skin, leading to the modulation of gene expression and the inhibition of inflammatory pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for the development of stable and effective topical formulations. Key properties are summarized in the table below. The lipophilic nature of the molecule (indicated by its XLogP3 value) suggests good potential for skin penetration.[2] However, its poor water solubility necessitates the use of co-solvents and carefully designed delivery systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5534-13-4 | [2][3] |
| Molecular Formula | C25H33FO6 | [2][3][4] |
| Molecular Weight | 448.52 g/mol | [1][2][3][4] |
| Melting Point | 238-240 °C | [5] |
| XLogP3 | 2.6 | [2] |
| Appearance | White to off-white solid/powder | [4] |
| Solubility | Soluble in Methanol | [5] |
Topical Delivery Systems
The choice of a topical delivery system significantly impacts drug release, skin permeation, and patient compliance. The three primary types of semi-solid formulations suitable for this compound are:
-
Creams: These are oil-in-water (O/W) or water-in-oil (W/O) emulsions. O/W creams are cosmetically elegant and easily washed off, making them suitable for widespread use.
-
Ointments: These are typically hydrocarbon-based and provide an occlusive effect, which can enhance drug penetration, particularly for dry, scaly skin conditions.
-
Gels: These are semi-solid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix. Gels are non-greasy and can have a cooling effect.
Excipient Selection Rationale
The selection of excipients is critical to the performance and stability of the formulation.
-
Solubilizing Agents: Propylene glycol is a common solvent used to dissolve corticosteroids in the formulation vehicle.
-
Oily Phase (Creams and Ointments): White petrolatum and mineral oil are common components of the oil phase, providing emollience and occlusion.
-
Emulsifying Agents (Creams): Cetostearyl alcohol and other surfactants are used to stabilize the emulsion.
-
Gelling Agents (Gels): Carbomers are widely used synthetic polymers that form gels at low concentrations upon neutralization.
-
Preservatives: Necessary to prevent microbial growth in formulations containing water.
Experimental Workflow for Formulation Development
Experimental workflow for topical formulation development.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Cream Formulation
This protocol describes the preparation of a 0.05% this compound cream.
Table 2: Example Cream Formulation Composition (0.05%)
| Ingredient | Function | % w/w |
| This compound | Active Ingredient | 0.05 |
| Propylene Glycol | Solvent | 10.0 |
| White Petrolatum | Oily Phase | 15.0 |
| Cetostearyl Alcohol | Emulsifier/Stiffening Agent | 5.0 |
| Mineral Oil | Oily Phase | 5.0 |
| Purified Water | Aqueous Phase | 64.95 |
| Preservative (e.g., Methylparaben) | Preservative | q.s. |
Methodology:
-
Oil Phase Preparation: In a suitable vessel, melt the white petrolatum and cetostearyl alcohol at 70-75°C. Add the mineral oil and mix until uniform.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the preservative in purified water and heat to 70-75°C.
-
API Dispersion: Dissolve the this compound in propylene glycol.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring to form the emulsion.
-
API Incorporation: Once the emulsion has cooled to approximately 40-45°C, add the API dispersion and mix until homogeneous.
-
Final Steps: Continue stirring until the cream has cooled to room temperature.
Protocol 2: Preparation of an Ointment Formulation
This protocol outlines the preparation of a 0.05% this compound ointment.
Table 3: Example Ointment Formulation Composition (0.05%)
| Ingredient | Function | % w/w |
| This compound | Active Ingredient | 0.05 |
| Propylene Glycol | Solvent | 5.0 |
| White Petrolatum | Ointment Base | 84.95 |
| Mineral Oil | Levigating Agent | 10.0 |
Methodology:
-
API Levigation: Levigate the this compound powder with the mineral oil to form a smooth paste.
-
Base Preparation: In a separate vessel, melt the white petrolatum at 60-65°C.
-
Incorporation: Gradually add the levigated API to the melted base with continuous stirring.
-
Homogenization: Continue stirring until the mixture is uniform and has cooled to room temperature.
Protocol 3: Preparation of a Gel Formulation
This protocol details the preparation of a 0.05% this compound gel.
Table 4: Example Gel Formulation Composition (0.05%)
| Ingredient | Function | % w/w |
| This compound | Active Ingredient | 0.05 |
| Carbomer 940 | Gelling Agent | 1.0 |
| Propylene Glycol | Solvent/Penetration Enhancer | 15.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5-7.0 |
| Purified Water | Vehicle | 83.95 |
Methodology:
-
Carbomer Dispersion: Disperse the Carbomer 940 in purified water with constant stirring until a uniform dispersion is formed.
-
API Dissolution: Dissolve the this compound in propylene glycol.
-
Incorporation: Add the API solution to the carbomer dispersion and mix thoroughly.
-
Gel Formation: Neutralize the dispersion by slowly adding triethanolamine dropwise while stirring until a clear, viscous gel is formed. Check the pH to ensure it is within the target range.
Protocol 4: In Vitro Drug Release Testing (IVRT)
This protocol is for assessing the release of this compound from the prepared topical formulations.
Methodology:
-
Apparatus: Use a Franz diffusion cell apparatus.
-
Membrane: A synthetic, inert membrane (e.g., polysulfone) should be placed between the donor and receptor chambers.
-
Receptor Medium: The receptor chamber should be filled with a suitable medium in which the drug is soluble (e.g., phosphate-buffered saline with a surfactant). The medium should be maintained at 32 ± 0.5°C and continuously stirred.
-
Sample Application: Apply a finite dose of the formulation to the membrane in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace with an equal volume of fresh receptor medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Presentation: Plot the cumulative amount of drug released per unit area versus time.
Table 5: Example In Vitro Release Profile Data
| Time (hours) | Cumulative Amount Released (µg/cm²) |
| 0 | 0 |
| 1 | [Insert Data] |
| 2 | [Insert Data] |
| 4 | [Insert Data] |
| 6 | [Insert Data] |
| 8 | [Insert Data] |
| 12 | [Insert Data] |
| 24 | [Insert Data] |
Protocol 5: Skin Permeation Study
This protocol is for evaluating the permeation of this compound through an excised skin model.
Methodology:
-
Apparatus and Skin Model: Use a Franz diffusion cell with excised human or animal skin (e.g., porcine ear skin) as the membrane.
-
Skin Preparation: The skin should be carefully prepared to a uniform thickness, and the stratum corneum should be facing the donor chamber.
-
Procedure: Follow the same procedure as for IVRT (Protocol 4), applying the formulation to the stratum corneum side of the skin.
-
Analysis: Analyze the drug concentration in the receptor medium at various time points.
-
Data Presentation: Calculate the steady-state flux (Jss) and permeability coefficient (Kp).
Table 6: Example Skin Permeation Data
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) |
| Cream | [Insert Data] | [Insert Data] |
| Ointment | [Insert Data] | [Insert Data] |
| Gel | [Insert Data] | [Insert Data] |
Glucocorticoid Signaling Pathway in Skin Inflammation
Topical corticosteroids like this compound exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells, such as keratinocytes.[6] This binding event initiates a signaling cascade that ultimately leads to the repression of pro-inflammatory gene expression.
Glucocorticoid signaling in skin inflammation.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | C25H33FO6 | CID 93007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound-d5 [m.chemicalbook.com]
- 6. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Betamethasone 17-Propionate in Anti-Inflammatory Research
Introduction
Betamethasone 17-propionate is a synthetic glucocorticoid, a class of steroid hormones renowned for their potent anti-inflammatory and immunosuppressive properties.[1][2] As an active metabolite of betamethasone dipropionate, it serves as a valuable tool for researchers and drug development professionals studying the molecular pathways that govern inflammation.[3] Glucocorticoids like betamethasone function by mimicking the endogenous hormone cortisol, binding to intracellular glucocorticoid receptors (GR) to modulate the expression of a wide array of genes involved in the inflammatory cascade.[1][2] These application notes provide a detailed overview of the mechanisms of action and experimental protocols for utilizing this compound to investigate anti-inflammatory pathways.
Mechanism of Action
The anti-inflammatory effects of this compound are primarily mediated through genomic pathways that involve direct interaction with glucocorticoid receptors.[4][5] Upon entering a target cell, the compound binds to the GR in the cytoplasm, causing a conformational change. This activated GR-ligand complex then translocates to the nucleus, where it influences gene expression through two main processes: transactivation and transrepression.[1][2]
-
Transactivation: The GR-ligand complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This interaction upregulates the transcription of anti-inflammatory proteins, such as Annexin-1 (also known as Lipocortin-1), Interleukin-10 (IL-10), and the inhibitor of NF-κB (IκB-α).[1][6] Annexin-1 plays a crucial role by inhibiting phospholipase A2, an enzyme responsible for releasing arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[2][5]
-
Transrepression: This is considered a more significant mechanism for the anti-inflammatory effects of glucocorticoids.[1] The activated GR interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][5] By preventing these factors from binding to their DNA targets, this compound effectively "switches off" the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules that are essential for the recruitment and activation of inflammatory cells.[1][5]
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 3. [Effects of this compound and betamethasone on hypothalamo-pituitary-adrenal cortex axis in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 6. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Betamethasone 17-Propionate Administration in Murine Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Betamethasone 17-propionate is a potent synthetic glucocorticoid utilized in research to investigate its anti-inflammatory and immunosuppressive properties. In murine models, it serves as a valuable tool for studying the mechanisms of corticosteroid action and for the preclinical evaluation of anti-inflammatory therapies. This document provides detailed protocols for the administration of this compound in mice, focusing on topical application for skin inflammation and outlining a representative protocol for systemic administration in a model of arthritis.
The primary mechanism of action for this compound involves its binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. This genomic action leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, such as those in the IL-17 pathway, effectively reducing inflammation.[1]
When selecting a murine model, the choice of strain can be critical. For the imiquimod-induced psoriasis model, BALB/c and C57BL/6 mice are commonly used.[2][3] The protocols provided herein are based on established methodologies and can be adapted to specific research needs.
Experimental Protocols
Topical Administration: Imiquimod-Induced Psoriasis-Like Skin Inflammation Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod (IMQ) cream and the subsequent topical application of this compound.
Materials:
-
This compound
-
Ointment base (e.g., petroleum jelly)
-
Imiquimod cream (5%)
-
Female BALB/c or C57BL/6 mice (8-12 weeks old)
-
Electric clippers
-
Calipers for measuring ear thickness
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Shave a small area on the dorsal side of the mice.
-
Induction of Psoriasis-like Inflammation:
-
Topical this compound Administration:
-
Prepare a 0.05% this compound ointment by incorporating the active compound into a suitable ointment base. While a study utilized Betamethasone butyrate propionate, this concentration serves as a strong starting point for this compound.[4]
-
Beginning on the first day of imiquimod application, apply the 0.05% this compound ointment to the inflamed area twice daily for 5 days.[4]
-
A control group should receive the ointment base without the active ingredient.
-
-
Assessment of Inflammation:
-
Measure ear thickness daily using calipers.
-
At the end of the experiment, euthanize the mice and collect skin tissue for histological analysis and measurement of inflammatory markers (e.g., cytokine mRNA levels via qPCR).
-
Systemic Administration: Carrageenan-Induced Paw Edema Model
This protocol provides a representative method for the systemic administration of this compound to assess its anti-inflammatory effects in a carrageenan-induced paw edema model.
Materials:
-
This compound
-
Vehicle for injection (e.g., saline, or a solution containing DMSO and corn oil for compounds with low water solubility)[5]
-
Carrageenan solution (1% in sterile saline)
-
Male CD-1 mice
-
Parenteral administration supplies (syringes, needles)
-
Pletysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week prior to the experiment.
-
Preparation of this compound for Injection:
-
Based on a study in rats, a systemic dose of 1 mg/kg can be considered as a starting point.[5] For a 25g mouse, this would be 25 µg.
-
Dissolve the this compound in a suitable vehicle. For subcutaneous or intravenous injection, sterile saline is preferred if the compound is soluble. If not, a vehicle such as 10% DMSO in corn oil can be used.[5]
-
-
Systemic Administration:
-
Administer the prepared this compound solution via subcutaneous or intravenous injection.
-
-
Induction of Paw Edema:
-
One hour after the administration of this compound, inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
-
Assessment of Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to a control group that received the vehicle only.
-
Data Presentation
The following tables summarize quantitative data from a study investigating the effect of topical betamethasone ointment on imiquimod-induced skin inflammation in BALB/c mice.[4]
Table 1: Effect of Topical Betamethasone on Imiquimod-Induced Ear Thickness in BALB/c Mice
| Treatment Group | Day 3 (Change in Ear Thickness, x10⁻² mm, Mean ± SD) | Day 4 (Change in Ear Thickness, x10⁻² mm, Mean ± SD) | Day 5 (Change in Ear Thickness, x10⁻² mm, Mean ± SD) |
| IMQ + Vehicle | 15.2 ± 2.1 | 18.5 ± 2.5 | 20.1 ± 3.0 |
| IMQ + Betamethasone | 5.1 ± 1.5 | 6.3 ± 1.8 | 7.5 ± 2.2** |
*p < 0.01 vs. IMQ + Vehicle group
Table 2: Effect of Topical Betamethasone on mRNA Expression of Inflammatory Cytokines in Ear Tissue of IMQ-Treated BALB/c Mice (Day 5)
| Gene | IMQ + Vehicle (Relative mRNA Expression, Mean ± SD) | IMQ + Betamethasone (Relative mRNA Expression, Mean ± SD) |
| IFN-γ | 100 ± 15.2 | 25.3 ± 8.1 |
| IL-17 | 100 ± 18.5 | 15.1 ± 6.5 |
| IL-22 | 100 ± 22.1 | 18.9 ± 7.3 |
| IL-1β | 100 ± 12.8 | 30.5 ± 9.9 |
| S100A8 | 100 ± 25.6 | 22.4 ± 10.2 |
| S100A9 | 100 ± 28.3 | 28.7 ± 11.4 |
*p < 0.01 vs. IMQ + Vehicle group
Visualization of Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the glucocorticoid receptor signaling pathway and a general experimental workflow for evaluating this compound in a murine model of skin inflammation.
References
- 1. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced therapeutic anti-inflammatory effect of betamethasone upon topical administration with low frequency, low intensity (20 kHz, 100 mW/cm2) ultrasound exposure on carrageenan-induced arthritis in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of IL-17A neutralization with corticosteroid treatment in a model of antigen-driven mixed-granulocytic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Betamethasone Dipropionate-loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Biochemical Assay Reagents | 5534-13-4 | Invivochem [invivochem.com]
Application Notes and Protocols for the Quantitative Analysis of Betamethasone 17-Propionate in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of Betamethasone 17-propionate in various tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols cover tissue homogenization, extraction, and analytical conditions.
Introduction
This compound is a potent synthetic glucocorticoid used in topical preparations to treat inflammatory skin conditions. Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound in tissues such as skin, lung, liver, and kidney.
Glucocorticoid Receptor Signaling Pathway
This compound, like other glucocorticoids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The binding of the ligand to the cytoplasmic GR triggers a signaling cascade that results in the modulation of gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound in tissue samples involves sample collection, homogenization, extraction, LC-MS/MS analysis, and data processing.
Caption: Generalized workflow for the quantitative analysis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound and a structurally similar compound, Beclomethasone 17-monopropionate, in various biological matrices.
| Analyte | Tissue Type/Matrix | LLOQ (ng/mL or ng/g) | Linearity Range (ng/mL or ng/g) | Recovery (%) | Reference |
| This compound | Human Plasma | 0.050 | 0.050 - 50 | 83.6 - 85.3 | [1] |
| Betamethasone | Engineered Skin Homogenate | 0.1 (µg/mL) | 0.1 - 50 (µg/mL) | Not Reported | [2][3] |
| Beclomethasone 17-monopropionate | Rat Lung | 0.05 | 0.05 - 5 | Not Reported | [4] |
| Beclomethasone 17-monopropionate | Rat Liver | 0.05 | 0.05 - 5 | Not Reported | [4] |
| Beclomethasone 17-monopropionate | Rat Kidney | 0.05 | 0.05 - 5 | Not Reported | [4] |
Note: Data for lung, liver, and kidney tissues are for Beclomethasone 17-monopropionate, a closely related corticosteroid, and this method would require validation for this compound.[4]
Experimental Protocols
Tissue Sample Preparation
This protocol is adapted from a method for a similar corticosteroid and should be validated for this compound in the specific tissue of interest.[4]
a. Materials and Reagents:
-
Tissue of interest (e.g., skin, lung, liver, kidney)
-
Phosphate buffered saline (PBS), pH 7.4
-
Internal Standard (IS) solution (e.g., a structurally similar corticosteroid not present in the sample)
-
Acetonitrile
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge
b. Protocol:
-
Accurately weigh approximately 100-200 mg of the tissue sample.
-
Add 1 mL of cold PBS (pH 7.4) per 100 mg of tissue.
-
Homogenize the tissue sample on ice until a uniform homogenate is obtained.
-
Transfer a known volume (e.g., 200 µL) of the tissue homogenate to a clean microcentrifuge tube.
-
Spike the homogenate with the internal standard solution.
-
Add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 2 mL of MTBE. Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Analysis
a. Liquid Chromatography Conditions:
-
HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B should be optimized to achieve good separation.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
b. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: At least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) should be optimized for this compound and the internal standard.
-
Example transition for a related compound (Betamethasone): Precursor ion [M+H]+ m/z 393.2 → Product ion m/z 373.2. These transitions need to be determined specifically for this compound.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
References
- 1. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS Method for Determination of Betamethasone in Tissue Engineering Skin and Application to Dermatopharmacokinetic… [ouci.dntb.gov.ua]
- 4. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Betamethasone 17-Propionate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the solubility of Betamethasone 17-propionate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a corticosteroid, a class of molecules that are structurally lipophilic (fat-soluble). Glucocorticoids, in general, do not dissolve well in water[1]. Their molecular structure is largely non-polar, making them incompatible with the highly polar nature of water. This poor aqueous solubility presents significant challenges in the development of various pharmaceutical formulations.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:
-
Cosolvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[2][]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin to form a water-soluble inclusion complex.[4][5]
-
Use of Surfactants (Micellar Solubilization): Using surface-active agents that form micelles in water, which can entrap the hydrophobic drug molecules.[6][7]
-
pH Adjustment: Modifying the pH of the solution, although this is generally more effective for ionizable drugs.[][8]
-
Solid Dispersion: Dispersing the drug in a hydrophilic solid carrier to improve its dissolution rate and solubility.[9][10][11]
-
Nanotechnology: Reducing the particle size of the drug to the nanoscale, thereby increasing the surface area for dissolution.[12][13]
Q3: How do I select the most appropriate solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the desired final concentration, the intended dosage form (e.g., topical solution, oral liquid, injectable), stability requirements, and regulatory acceptance of the excipients. The workflow below provides a general guide for selecting a suitable strategy.
Troubleshooting Guides
Problem 1: My drug precipitates from a cosolvent system upon storage or dilution.
-
Possible Cause 1: Incorrect Cosolvent Ratio. The solubility of corticosteroids often shows a peak at a specific cosolvent/water ratio. For instance, the maximum solubility of some steroids in Dimethyl isosorbide (DMI)/water or DMI/propylene glycol systems occurs near a 1:2 concentration ratio[14]. Using a ratio outside the optimal range can lead to precipitation.
-
Troubleshooting:
-
Optimize the Cosolvent Concentration: Systematically vary the concentration of the cosolvent (e.g., propylene glycol, PEG 400, ethanol) in water to identify the ratio that provides maximum solubility.[15]
-
Ternary Systems: Consider a three-component system (e.g., PEG 400, propylene glycol, and water) to improve solubility and stability.[15]
-
-
Possible Cause 2: Common Ion Effect. Other excipients in the formulation, such as buffering agents, can affect solubility. For example, potassium citrate was found to decrease the solubility of an antioxidant, leading to its precipitation.[15]
-
Troubleshooting:
-
Evaluate Excipient Compatibility: Assess the solubility of all components in the final cosolvent mixture.
-
Select Alternative Excipients: If an incompatibility is found, consider alternative excipients. For instance, tromethamine was identified as a good buffering agent in cosolvent systems without causing precipitation.[15]
-
Problem 2: Cyclodextrin complexation is not significantly improving solubility.
-
Possible Cause 1: Suboptimal Drug-to-Cyclodextrin Ratio. The solubility enhancement is directly related to the formation of the inclusion complex, which depends on the concentration of the cyclodextrin.
-
Troubleshooting:
-
Perform a Phase Solubility Study: This is a critical experiment to determine the stoichiometry of the complex and the stability constant. It helps in identifying the optimal concentration of cyclodextrin needed for maximum solubility enhancement.[16] (See Experimental Protocol 1).
-
Increase Cyclodextrin Concentration: Based on the phase solubility diagram, increase the molar ratio of cyclodextrin to the drug. Studies have shown significant solubility increases for corticosteroids like hydrocortisone with hydroxypropyl-beta-cyclodextrin (HP-β-CyD).[17]
-
-
Possible Cause 2: Incorrect Type of Cyclodextrin. The size of the cyclodextrin cavity and its chemical modifications are crucial for effective complexation.
-
Troubleshooting:
-
Screen Different Cyclodextrins: Evaluate various cyclodextrins and their derivatives (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD). β-Cyclodextrin and its derivatives are often used to solubilize steroids.[5] Modified cyclodextrins like HP-β-CD offer significantly higher aqueous solubility compared to the parent β-CD, which can further enhance drug solubilization.[18]
-
Problem 3: The formulation is chemically unstable, showing degradation over time.
-
Possible Cause 1: pH-Catalyzed Isomerization. this compound is an ester. In aqueous environments, it is susceptible to acid and base-catalyzed isomerization, where the propionate group migrates from the C17 to the C21 position of the steroid.[19][20][21] This 21-ester isomer is significantly less potent.
-
Troubleshooting:
-
Control the pH: The chemical stability of betamethasone esters is pH-dependent. Maintaining the pH in a weakly acidic range can confer greater stability.[22]
-
Limit Water Exposure: In formulations like creams, the drug must first be solubilized in the aqueous phase before isomerization can occur. Higher concentrations of emulsifiers can increase the amount of solubilized drug, potentially accelerating degradation.[19][20] Carefully optimizing the concentration of such excipients is crucial.
-
-
Possible Cause 2: Photodegradation. Corticosteroids can be sensitive to light, leading to the formation of degradation products.
-
Troubleshooting:
-
Protect from Light: Store the formulation in light-resistant containers.
-
Use Photostabilizers: In topical formulations, the addition of photostabilizing agents like titanium dioxide, vanillin, or butyl hydroxytoluene (BHT) can effectively reduce photodegradation.[23]
-
Quantitative Data on Solubility Enhancement
The following table summarizes quantitative data found in the literature for enhancing the solubility of corticosteroids.
| Corticosteroid | Enhancement Technique | Solvent/Enhancer System | Key Finding | Reference |
| Prednisolone | Cosolvency | Ethanol + Water | Maximum solubility achieved at 80% (v/v) ethanol. | [24] |
| Hydrocortisone | Cosolvency | Ethanol + Water | Maximum solubility achieved at 80% (v/v) ethanol. | [24] |
| Betamethasone Dipropionate | Cosolvency | Propylene Glycol (PG) + Water | Solubility increases sharply with increasing PG concentration. | |
| Hydrocortisone | Complexation | Hydroxypropyl-beta-cyclodextrin (HP-β-CyD) | Significant enhancement in water solubility was achieved through inclusion complexation. | [17] |
| Beclomethasone Dipropionate | Complexation + Cosolvency | HP-β-CD + Ethanol/Water | Solubility was enhanced by both the formation of inclusion complexes and the increased lipophilicity of the aqueous ethanol medium. | [16] |
| Various Steroids | Surfactant Solubilization | Non-ionic surfactants (ethers of polyoxyethyleneglycol) | The amount of free drug depends on the concentration of the surfactant; solubilization occurs within micelles. | [6] |
| Prednisolone | Solid Dispersion | Lactose or Dextrin | Solid dispersions with lactose were found to be suitable for enhancing the in-vitro dissolution rate. | [9] |
Experimental Protocols
Protocol 1: Phase Solubility Study for Cyclodextrin Complexation
This method is used to determine the 1:1 binding constant (K1:1) and complexation efficiency of a drug with a cyclodextrin.
Methodology:
-
Preparation of Solutions: Prepare a series of aqueous solutions containing increasing concentrations of the selected cyclodextrin (e.g., 0 to 20 mM HP-β-CD).
-
Addition of Drug: Add an excess amount of this compound powder to vials containing the different cyclodextrin solutions.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).
-
Sample Collection and Preparation: After equilibration, check the vials for the presence of undissolved drug crystals. Withdraw aliquots and immediately filter them through a membrane filter (e.g., 0.22 µm) to remove excess solid drug.
-
Analysis: Dilute the filtered solutions appropriately and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Plotting and Analysis: Plot the total concentration of dissolved drug (y-axis) against the concentration of cyclodextrin (x-axis). The resulting phase solubility diagram is analyzed to determine the complex stoichiometry and stability constant.
Protocol 2: Preparation of Solid Dispersion via Solvent Evaporation
This method creates a molecular dispersion of the drug in a hydrophilic carrier, which can significantly improve the dissolution rate.
Methodology:
-
Dissolution: Select a common volatile solvent (e.g., methanol, ethanol, or a mixture) that can dissolve both this compound and the chosen hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K30, or lactose).[9][11] Dissolve both components in the solvent to form a clear solution. The drug-to-carrier ratio can be varied (e.g., 1:10, 1:20).[9]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This process leaves a thin film or solid mass on the flask wall.
-
Drying: Scrape the solid mass from the flask and dry it further in a vacuum oven at a moderate temperature for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Evaluate the prepared solid dispersion to confirm its properties.
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure drug and a simple physical mixture.
-
Solid-State Analysis: Use techniques like X-ray Powder Diffractometry (XRPD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state within the carrier.[9]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micellar solubilisation of corticoids by nonionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iajps.com [iajps.com]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cosolvency of dimethyl isosorbide for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrocortisone/cyclodextrin complex electrospun nanofibers for a fast-dissolving oral drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 20. researchgate.net [researchgate.net]
- 21. Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream - a HPLC and microscopy based stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Formulation of creams with betamethasone dipropionate: evaluation of chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Stability of Betamethasone 17-propionate in different solvents and pH
This technical support center provides guidance and answers frequently asked questions regarding the stability of Betamethasone 17-propionate in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation of this compound involves hydrolysis and isomerization. It can degrade into Betamethasone 21-propionate and subsequently to Betamethasone alcohol. This degradation pathway is influenced by pH and the solvent system used.[1][2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly dependent on pH. While the formation of this compound from its dipropionate precursor increases with higher pH, the compound itself is unstable in acidic conditions. Specifically, in the pH range of 2.5 to 4.5, any formed this compound is prone to convert to Betamethasone 21-propionate.[1][3] Generally, for related corticosteroids like Betamethasone dipropionate, maximum stability is observed in the acidic pH range of 3.5 to 4.5.[1][3]
Q3: What is the influence of different solvents on the stability of this compound?
A3: The rate of degradation of betamethasone esters, including the 17-propionate, is influenced by the polarity of the solvent. Studies on the related compound, betamethasone dipropionate, indicate that the degradation rate increases as the dielectric constant of the solvent decreases, which is attributed to the non-polar nature of these esters.[1] Therefore, greater stability is expected in more polar solvents.
Q4: Are there established analytical methods for assessing the stability of this compound?
A4: Yes, stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the analysis of betamethasone dipropionate and its related substances, which include this compound.[4][5] These methods are crucial for separating the parent compound from its degradation products and ensuring accurate quantification during stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in an aqueous buffer. | The pH of the buffer may be in the unstable range for the compound (e.g., highly acidic or alkaline). | Verify the pH of your buffer. For short-term experiments, aim for a pH range where related corticosteroids show maximum stability (around pH 3.5-4.5). If the experimental design requires a different pH, be aware of the potential for increased degradation and analyze samples promptly.[1] |
| Inconsistent stability results between different batches of organic solvents. | The polarity and purity of the organic solvents can vary, impacting the degradation rate. The presence of water or acidic/basic impurities can also accelerate degradation. | Use high-purity, anhydrous solvents from a reliable source. Consider performing a solvent suitability test before initiating long-term stability studies. Store solvents under appropriate conditions to prevent water absorption and degradation. |
| Appearance of unknown peaks in HPLC chromatograms during stability analysis. | These could be further degradation products or artifacts from the experimental setup. | Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to identify potential degradation products and their retention times. Ensure the specificity of your analytical method to separate all relevant peaks.[5] |
| Precipitation of the compound from the solution during the experiment. | The solubility of this compound may be limited in the chosen solvent system, especially at lower temperatures. | Determine the solubility of this compound in your specific solvent system at the intended experimental temperature before starting the stability study. If necessary, adjust the concentration or the solvent composition. |
Quantitative Stability Data
Direct quantitative kinetic data for the degradation of this compound is limited in publicly available literature. However, data from the thermal degradation of Betamethasone dipropionate provides insights into the behavior of its degradation product, this compound.
Table 1: Product Distribution at 10% Thermal Degradation of Betamethasone Dipropionate at Different pH Values [3]
| pH | This compound (%) | Betamethasone 21-propionate (%) | Betamethasone alcohol (%) |
| 2.5 | – | 10.00 | – |
| 3.5 | – | 9.20 | 0.80 |
| 4.5 | – | 6.80 | 3.20 |
| 5.5 | 0.48 | 8.68 | 0.83 |
| 6.5 | 3.18 | 6.69 | 0.13 |
| 7.5 | 5.39 | 4.61 | – |
Note: This table shows the relative percentage of degradation products formed from Betamethasone dipropionate. It indicates that the formation of this compound is favored at higher pH values.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Betamethasone Esters
This protocol is adapted from validated methods for the analysis of betamethasone dipropionate and its related substances, including this compound.[4][5]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve adequate separation of all compounds of interest.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 - 20 µL.
-
Sample Preparation: Samples from the stability study should be diluted with the mobile phase to a suitable concentration within the linear range of the method.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
To understand the degradation pathways and to confirm the stability-indicating nature of the analytical method, forced degradation studies are recommended.
-
Acid Hydrolysis: Incubate the sample in a solution of hydrochloric acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the sample in a solution of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-100°C).
-
Photodegradation: Expose the sample to UV and visible light.
For each condition, samples should be analyzed at various time points to track the formation of degradation products.
Visualizations
Degradation Pathway of Betamethasone Dipropionate
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: Optimizing Betamethasone 17-Propionate Dosage for In Vivo Experiments
Welcome to the technical support center for the in vivo application of Betamethasone 17-propionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent synthetic glucocorticoid. Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors (GR).[1][2] This drug-receptor complex translocates to the nucleus, where it modulates gene expression.[1][2] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines such as interleukins (IL-6, IL-17A, IL-23) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation.[3][4][5][6][7]
Q2: Which in vivo model is most commonly used to assess the efficacy of topical this compound?
A2: The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice is a widely used and relevant model.[1][2][8][9] Topical application of IMQ induces a skin phenotype that closely resembles human psoriasis, characterized by erythema, scaling, and epidermal thickening.[10] This model is driven by the IL-23/IL-17 inflammatory axis, which is a key pathway in human psoriasis.[1][4]
Q3: What are the key parameters to measure when evaluating the efficacy of this compound in the IMQ-induced psoriasis model?
A3: Key parameters include:
-
Macroscopic scoring: Psoriasis Area and Severity Index (PASI) scoring, which assesses erythema (redness), scaling, and skin thickness.[10]
-
Physical measurements: Ear thickness and spleen weight. An increase in spleen weight can indicate a systemic inflammatory response.
-
Histological analysis: Examination of skin biopsies for epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Molecular analysis: Quantification of pro-inflammatory cytokine mRNA (e.g., IL-17A, IL-23, TNF-α) and protein levels in skin tissue.[1][2][11]
Q4: What are the potential side effects of topical this compound in animal models?
A4: The most common side effect associated with prolonged use of potent topical corticosteroids is skin atrophy, characterized by a thinning of the epidermis. Other potential local side effects include changes in skin pigmentation and increased fragility. Systemic absorption, although less common with topical application, can lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of therapeutic effect (no reduction in inflammation) | Inadequate Dosage: The concentration or frequency of application may be too low. | Refer to the Dose-Response Evaluation table below and consider performing a dose-escalation study. |
| Poor Formulation/Delivery: The vehicle may not be optimal for skin penetration. | Ensure the active ingredient is properly dissolved or suspended in the vehicle. Consider using penetration enhancers if appropriate. | |
| Model Variability: The IMQ-induced inflammation can vary between animals. | Ensure consistent application of IMQ and use a sufficient number of animals per group to account for biological variability. | |
| High Variability in Results | Inconsistent Application Technique: Uneven spreading of the topical formulation. | Standardize the application procedure, including the amount of cream/ointment and the area of application. |
| Animal Grooming: Animals may lick off the topical application. | Consider using a protective collar for a short period after application, if it does not cause undue stress to the animal. | |
| Signs of Skin Atrophy (thinning, shininess) | Excessive Dosage or Duration: The concentration of this compound is too high, or the treatment period is too long. | Reduce the concentration and/or the frequency of application. Monitor for skin thinning and consider shorter experimental endpoints. |
| Systemic Side Effects (e.g., significant weight loss, behavioral changes) | High Systemic Absorption: The applied dose is too high, or the skin barrier is severely compromised, leading to increased systemic uptake. | Reduce the total dose applied. If possible, use a lower concentration over a larger area rather than a high concentration on a small area. Monitor animal health closely. |
Quantitative Data Summary
Table 1: Dose-Response of Betamethasone Butyrate Propionate in IMQ-Induced Psoriasis-like Mouse Model
| Treatment Group | Ear Thickness (x10⁻² mm, Mean ± SD) on Day 5 |
| Normal Control | 2.5 ± 0.5 |
| IMQ + Vehicle | 15.0 ± 2.0 |
| IMQ + Betamethasone butyrate propionate (0.05% ointment) | 7.5 ± 1.5* |
*p < 0.01 compared to IMQ + Vehicle group. Data synthesized from a study by Mori et al. (2016).[1][2][8]
Table 2: Effect of Betamethasone Butyrate Propionate on Cytokine mRNA Expression in IMQ-Treated Mouse Ear Tissue
| Cytokine | IMQ + Vehicle (Relative Expression) | IMQ + Betamethasone butyrate propionate (0.05% ointment) (Relative Expression) |
| IFN-γ | Markedly Increased | Significantly Decreased |
| IL-17A | Markedly Increased | Significantly Decreased |
| IL-22 | Markedly Increased | Significantly Decreased |
| IL-1β | Dramatically Elevated | Significantly Suppressed |
| S100A8 | Dramatically Elevated | Significantly Suppressed |
| S100A9 | Dramatically Elevated | Significantly Suppressed |
Data synthesized from a study by Mori et al. (2016).[1][2][8]
Experimental Protocols
Detailed Methodology: Dose-Optimization Study of this compound in an IMQ-Induced Psoriasis Mouse Model
1. Animal Model:
-
Species: BALB/c mice (female, 8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Induction of Psoriasis-like Inflammation:
-
Anesthetize the mice lightly.
-
Apply 62.5 mg of 5% imiquimod cream (Aldara™) topically to the shaved back and the left ear of each mouse daily for 5-7 consecutive days.
3. Preparation of this compound Formulation:
-
Prepare different concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%) in a suitable vehicle (e.g., a cream base of petrolatum and mineral oil). A vehicle-only control group should also be prepared.
4. Dosing and Treatment Groups:
-
Divide the animals into the following groups (n=8-10 per group):
-
Group 1: Naive (no treatment).
-
Group 2: IMQ + Vehicle.
-
Group 3: IMQ + 0.01% this compound.
-
Group 4: IMQ + 0.05% this compound.
-
Group 5: IMQ + 0.1% this compound.
-
-
Starting from day 1 of IMQ application, topically apply the respective this compound formulation or vehicle to the inflamed ear and back skin twice daily.
5. Efficacy Evaluation:
-
Daily Monitoring:
-
Measure ear thickness daily using a digital caliper.
-
Score the severity of skin inflammation on the back using a modified PASI score (0-4 scale for erythema, scaling, and thickness).
-
Monitor body weight.
-
-
Endpoint Analysis (Day 5 or 7):
-
Euthanize the animals.
-
Collect the ear and a sample of the treated back skin.
-
One part of the tissue should be fixed in formalin for histological analysis (H&E staining to measure epidermal thickness).
-
The other part should be snap-frozen in liquid nitrogen for molecular analysis (RT-qPCR or ELISA for cytokine levels).
-
Collect the spleen and weigh it.
-
6. Data Analysis:
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of this compound.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for dose-optimization experiment.
References
- 1. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 5. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis PMID: 26794805 | MCE [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice. | Semantic Scholar [semanticscholar.org]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
Technical Support Center: Analysis of Betamethasone 17-Propionate and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification and analysis of Betamethasone 17-propionate and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation of this compound, often occurring through hydrolysis and rearrangement, leads to the formation of several related substances. The main degradation products identified in stability and forced degradation studies are Betamethasone 21-propionate, Betamethasone alcohol, and this compound-21-acetate.[1][2][3][4]
Q2: What is the recommended analytical technique for identifying and quantifying these degradation products?
A2: The most common and recommended analytical technique is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[1][2][4][5][6] This method allows for the separation and quantification of this compound from its degradation products and other impurities.
Q3: What are the typical chromatographic conditions for the analysis?
A3: A gradient RP-HPLC method is often employed for the analysis of Betamethasone dipropionate and its related substances, including this compound.[1][2][5] Typical conditions involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous component and an organic modifier like acetonitrile or methanol.[1][2][5][6] Detection is commonly performed at a wavelength of 240 nm.[1][2][5]
Q4: How can I confirm the stability-indicating nature of my HPLC method?
A4: The stability-indicating capability of an HPLC method is established through forced degradation studies.[1][2][5] By subjecting a sample of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic), you can demonstrate that the method can effectively separate the parent drug from all the resulting degradation products.[1][7]
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the ratio of the organic solvent to the aqueous phase. A shallower gradient or a lower percentage of the organic modifier in an isocratic method can improve separation.[8] |
| Incorrect column selection. | Ensure the column chemistry (e.g., C18) is suitable for steroid separation. A longer column or a column with a smaller particle size can enhance resolution.[8] | |
| Flow rate is too high. | A lower flow rate can improve separation efficiency, though it will increase the analysis time.[8] | |
| Peak Tailing | Secondary interactions with residual silanols on the silica-based column packing. | Operate at a lower mobile phase pH to suppress the ionization of silanol groups. The use of a high-purity silica column is also recommended.[9] |
| Column overload. | Reduce the concentration of the sample being injected.[8][10] | |
| Co-eluting impurity. | Further method development is necessary to improve separation. This may involve changing the mobile phase composition, gradient, or column chemistry.[8] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature.[11] |
| Inconsistent mobile phase preparation. | Ensure the mobile phase is prepared accurately and consistently for each run. Use a reliable degassing method to prevent bubble formation.[12] | |
| Pump issues. | Check the HPLC pump for leaks and ensure it is delivering a constant and accurate flow rate. | |
| Ghost Peaks | Contamination in the mobile phase or system. | Use high-purity solvents and flush the system thoroughly. Ensure proper cleaning of vials and caps.[10] |
| Sample carryover from a previous injection. | Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the needle between injections.[8] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method. The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should be targeted to be between 5-20%.
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable diluent.
-
Add 1N HCl to the solution.
-
Heat the solution at a controlled temperature (e.g., 65°C) for a specified duration (e.g., 1 hour).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1N NaOH.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound in a suitable diluent.
-
Add 0.1M NaOH to the solution.
-
Keep the solution at room temperature for a specified duration (e.g., 8 minutes).
-
Neutralize with an appropriate amount of 0.1M HCl.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable diluent.
-
Add 30% H₂O₂ to the solution.
-
Keep the solution at room temperature for a specified duration (e.g., 2 hours).
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at a controlled temperature (e.g., 105°C) for a specified duration (e.g., 24 hours).
-
Alternatively, heat a solution of the drug substance.
-
Allow the sample to cool to room temperature, dissolve in a suitable diluent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the drug substance (solid or in solution) to a combination of UV (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux-hours).
-
Prepare a control sample stored in the dark under the same conditions.
-
Dissolve the exposed sample in a suitable diluent and analyze by HPLC.
-
Quantitative Data from Forced Degradation Studies
The following table summarizes typical results from forced degradation studies on Betamethasone dipropionate, which is closely related to and degrades into this compound. The data indicates the percentage of degradation observed under different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Net Degradation |
| Acid Degradation | 1N HCl | 1 hour | 65°C | 16.10 |
| Base Degradation | 0.1M NaOH | 8 minutes | Room Temperature | 2.20 |
| Oxidative Degradation | 30% H₂O₂ | 2 hours | Room Temperature | 0.05 |
| Photolytic Degradation | 1.2 million lux-hours and 200 watt-hours/m² | - | - | 0.20 |
| Thermal Degradation | - | 24 hours | 105°C | 0.52 |
Data adapted from a study on Betamethasone Dipropionate 0.05% cream.
Visualizations
Signaling Pathway of Betamethasone
Caption: Genomic signaling pathway of Betamethasone.
Experimental Workflow for Degradation Product Analysis
Caption: Workflow for forced degradation analysis.
Logical Relationship of Degradation Products
Caption: Degradation relationships of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. uhplcs.com [uhplcs.com]
- 11. youtube.com [youtube.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Synthesis of Betamethasone 17-propionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Betamethasone 17-propionate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically proceeds through a two-step process. First, Betamethasone is reacted with triethyl orthopropionate in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form a cyclic orthoester intermediate, Betamethasone 17,21-orthopropionate. This intermediate is then subjected to selective acidic hydrolysis to yield the desired this compound.[1]
Q2: What are the common impurities observed in the synthesis of this compound?
A2: The most common impurities include the isomeric Betamethasone 21-propionate, unreacted Betamethasone, and Betamethasone 17,21-dipropionate. The formation of these impurities is often related to the conditions of the hydrolysis step.[2][3]
Q3: Why is the selective hydrolysis of the cyclic intermediate crucial?
A3: The selectivity of the hydrolysis step is critical to ensure a high yield and purity of this compound. Non-selective hydrolysis can lead to the formation of the undesired Betamethasone 21-propionate isomer or complete hydrolysis back to the starting material, Betamethasone. The reaction conditions, particularly the acid concentration and temperature, must be carefully controlled to favor the formation of the 17-propionate ester.[1]
Q4: How can the progress of the reaction and the impurity profile be monitored?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress and analyzing the impurity profile. A suitable reversed-phase HPLC method can separate Betamethasone, this compound, Betamethasone 21-propionate, and other related substances.[2][4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete formation of the cyclic orthoester intermediate. | - Ensure the starting Betamethasone is dry, as water can inhibit the reaction.- Use a sufficient amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).- Increase the reaction time or temperature for the cyclization step, monitoring by HPLC. |
| Non-selective hydrolysis of the cyclic intermediate. | - Optimize the concentration of the acid used for hydrolysis. A lower concentration may favor the formation of the 17-propionate.[1]- Carefully control the reaction temperature during hydrolysis; lower temperatures generally improve selectivity.- Reduce the hydrolysis reaction time to minimize over-hydrolysis to Betamethasone. | |
| High Levels of Betamethasone 21-propionate Impurity | Isomerization of the 17-propionate to the more stable 21-propionate. | - The pH of the reaction mixture during hydrolysis is a critical factor. Acidic conditions can promote the migration of the propionyl group. Adjusting the pH to a less acidic range post-hydrolysis may mitigate this.[2]- Isolate the this compound as soon as the reaction is complete to prevent isomerization during workup or storage. |
| Non-selective ring opening of the orthoester. | - Investigate different acid catalysts and solvent systems for the hydrolysis step to improve regioselectivity. | |
| Presence of Unreacted Betamethasone in the Final Product | Incomplete cyclization reaction. | - As with low yield, ensure anhydrous conditions and adequate catalyst loading in the first step. |
| Over-hydrolysis of the cyclic intermediate or the product. | - Reduce the acid concentration, temperature, or time for the hydrolysis step.[1] | |
| Difficulty in Purifying the Final Product | Similar polarities of this compound and its impurities. | - Employ a high-resolution preparative HPLC method for purification.[7]- Consider crystallization techniques with different solvent systems. A mixture of acetone and an alkane has been reported for the purification of a related compound, Betamethasone Dipropionate.[8] |
Experimental Protocols
Protocol 1: Synthesis of Betamethasone 17,21-orthopropionate (Cyclic Intermediate)
-
Materials:
-
Betamethasone
-
Triethyl orthopropionate
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Nitrogen gas
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer and under a nitrogen atmosphere, dissolve Betamethasone in the anhydrous solvent.
-
Add triethyl orthopropionate to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 1-2 hours).[1]
-
Monitor the reaction progress by HPLC until the consumption of Betamethasone is complete.
-
Protocol 2: Selective Hydrolysis to this compound
-
Materials:
-
Betamethasone 17,21-orthopropionate solution from Protocol 1
-
Dilute aqueous acid (e.g., sulfuric acid in acetone/water)[1]
-
Purified water
-
-
Procedure:
-
To the reaction mixture containing the cyclic intermediate, add the dilute aqueous acid solution.
-
Maintain the reaction at a controlled temperature (e.g., 20-30°C) for a specific duration (e.g., 0.5-1.5 hours).[1] The optimal time should be determined by HPLC monitoring to maximize the formation of the 17-propionate and minimize byproducts.
-
Once the reaction is complete, quench the reaction by adding the mixture to a large volume of cold purified water to precipitate the crude product.
-
Filter the precipitate, wash with purified water, and dry under vacuum.
-
Protocol 3: HPLC Analysis of Reaction Mixture
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a mixture of water, tetrahydrofuran, and acetonitrile for mobile phase A, and a mixture of acetonitrile, tetrahydrofuran, water, and methanol for mobile phase B.[5][6]
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water) to an appropriate concentration for HPLC analysis.
-
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Formation of common impurities during synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]
- 2. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. CN112358522A - Method for refining betamethasone dipropionate and betamethasone dipropionate - Google Patents [patents.google.com]
Minimizing off-target effects of Betamethasone 17-propionate in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Betamethasone 17-propionate in their experiments. The focus is on minimizing off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent synthetic glucocorticoid. Its primary mechanism of action is as a corticosteroid hormone receptor agonist.[1][2] It diffuses across the cell membrane and binds to specific intracellular glucocorticoid receptors (GR). This complex then translocates to the nucleus and binds to DNA, modifying the expression of genes involved in inflammation and immune responses.[1] This leads to the induction of anti-inflammatory proteins and the inhibition of inflammatory mediator synthesis, resulting in an overall reduction in chronic inflammation and autoimmune reactions.[1]
Q2: What are the known off-target effects of this compound at a molecular level?
A2: While highly specific for the glucocorticoid receptor, high concentrations or prolonged exposure to this compound can lead to off-target effects. These can include the regulation of genes involved in cell proliferation and cytoskeletal/cell matrix remodeling.[3] Additionally, it can influence immune responses beyond the intended anti-inflammatory effects, such as altering the Th1/Th17 cytokine axis.[4][5] Systemic exposure can also lead to adrenal suppression, and in some cellular models, high concentrations may affect cell viability.[6][7]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration that achieves the desired on-target effect with minimal off-target engagement.
-
Use of Antagonists: Employ a glucocorticoid receptor antagonist, such as mifepristone (RU-486), as a negative control to confirm that the observed effects are GR-mediated.[8][9][10][11]
-
Advanced Drug Delivery Systems: For in vivo or ex vivo studies, consider using nanoparticle or nanostructured lipid carrier formulations to enhance local delivery and minimize systemic exposure.[12][13][14][15]
-
Control for Vehicle Effects: The vehicle used to dissolve and deliver this compound can have its own biological effects. Always include a vehicle-only control group in your experiments.
-
Monitor for Known Side Effects: In cell culture, monitor for unexpected changes in cell morphology or viability. In animal studies, be aware of potential side effects like skin thinning or changes in adrenal function markers.[7][16][17]
Q4: What are some common issues with the stability and storage of this compound?
A4: Betamethasone esters can be sensitive to pH and temperature. The thermal degradation of betamethasone esters can be influenced by the pH of the medium.[18] It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working solutions for each experiment.[19] Avoid repeated freeze-thaw cycles. The stability can also be affected by the components of the vehicle or culture medium.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| High variability between experimental replicates | - Inconsistent drug concentration due to improper mixing or degradation.- pH fluctuations in the culture medium affecting drug stability.- Cellular stress responses unrelated to GR activation. | - Ensure complete solubilization of this compound in the vehicle before adding to the medium.- Prepare fresh dilutions for each experiment.- Monitor and maintain stable pH in your cell culture system.- Include a positive control for cellular stress to rule out non-specific effects. |
| Unexpected cell death or cytotoxicity | - The concentration of this compound is too high.- The vehicle (e.g., DMSO) is at a toxic concentration.- The cell line is particularly sensitive to glucocorticoids. | - Perform a dose-response curve to determine the cytotoxic threshold.- Lower the concentration of the vehicle in the final culture medium (typically below 0.1%).- Test different, less sensitive cell lines if appropriate for the research question. |
| Lack of expected biological response | - The drug has degraded.- The concentration is too low.- The cells have low or no expression of the glucocorticoid receptor.- The vehicle is interfering with drug uptake. | - Use a fresh stock of this compound.- Increase the concentration based on a dose-response study.- Confirm GR expression in your cell line using qPCR or Western blot.- Test a different vehicle for drug delivery. |
| In vivo, observing systemic side effects (e.g., weight loss, adrenal suppression) | - The dose is too high, leading to systemic absorption.- The application method allows for significant systemic uptake. | - Reduce the administered dose.- Consider localized delivery using advanced formulations like nanostructured lipid carriers.[12][13][14][15]- Monitor adrenal function through corticosterone levels in animal models. |
Experimental Protocols
In Vitro Dose-Response Study for NF-κB Inhibition
This protocol outlines a general method for determining the dose-response of this compound on NF-κB activity in a human cell line.
-
Cell Culture: Plate a suitable human cell line (e.g., A549, HeLa) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 pM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Pre-treat the cells with the different concentrations of this compound or vehicle control for 2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a suitable stimulus (e.g., 10 ng/mL TNF-α or 1 ng/mL IL-1β) for 30 minutes.
-
Lysis and Assay: Lyse the cells and measure NF-κB activity using a commercially available ELISA-based assay that detects the p65 subunit of NF-κB bound to a specific oligonucleotide.
-
Data Analysis: Plot the NF-κB activity against the log of the this compound concentration and calculate the IC50 value.
In Vivo Murine Model of Skin Inflammation
This protocol provides a general workflow for evaluating the anti-inflammatory effects of topically applied this compound in a mouse model of psoriasis-like skin inflammation.[4]
-
Animal Model: Use BALB/c mice. Induce psoriasis-like skin inflammation by applying 250 µg of imiquimod (IMQ) cream daily to the ear skin for 5-7 days.[4]
-
Drug Formulation: Prepare a 0.05% this compound ointment in a suitable vehicle (e.g., a cream base).
-
Treatment: Apply the this compound ointment or the vehicle control to the ear skin twice daily, starting on the same day as the IMQ application.
-
Endpoint Measurement:
-
Ear Thickness: Measure the ear thickness daily using a digital caliper.
-
Histology: At the end of the experiment, euthanize the mice and collect the ear tissue for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Gene Expression: Extract RNA from the ear tissue and perform qPCR to measure the expression of inflammatory cytokines such as IL-17, IL-22, and IFN-γ.[4]
-
-
Data Analysis: Compare the ear thickness, histological scores, and cytokine expression levels between the treatment and control groups.
Quantitative Data Summary
| Parameter | Experimental System | Concentration of Betamethasone Ester | Observed Effect | Reference |
| IL-17A Protein Levels | Full-thickness human skin biopsies | 1 mM (Betamethasone dipropionate) | Decrease in IL-17A protein levels after 96 hours of culture. | [20] |
| Gene Expression | Fetal rat lung mesenchymal fibroblasts | Not specified, but dose-dependent effects observed | Regulation of genes involved in cell proliferation and cytoskeletal remodeling. | [3] |
| Th1/Th17 Cytokine Gene Expression | Imiquimod-induced mouse model of psoriasis | 0.05% ointment (topical) | Significant suppression of IFN-γ, IL-17, and IL-22 mRNA expression in skin tissue. | [4] |
| Cell Infiltration and IL-1β Gene Expression | Rat model of endotoxin-induced uveitis | 1 mg/kg (systemic) | Weaker inhibition of cell infiltration and IL-1β expression compared to betamethasone. | [19] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow for minimizing off-target effects.
Logical Relationship for Troubleshooting Unexpected Results
References
- 1. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. Identification of Betamethasone-Regulated Target Genes and Cell Pathways in Fetal Rat Lung Mesenchymal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Betamethasone topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Antiproliferative effect of mifepristone (RU486) on human neuroblastoma cells (SK-N-SH): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Vitro Inhibition of Human Melanoma (BLM) Cell Growth by Progesterone Receptor Antagonist RU-486 (Mifepristone) [scirp.org]
- 10. Direct Effects of Mifepristone on Mice Embryogenesis: An In Vitro Evaluation by Single-Embryo RNA Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Betamethasone Dipropionate-loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Betamethasone Dipropionate-Loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Percutaneous permeation of betamethasone 17-valerate incorporated in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Side effects of betamethasone for skin - NHS [nhs.uk]
- 17. drugs.com [drugs.com]
- 18. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | Biochemical Assay Reagents | 5534-13-4 | Invivochem [invivochem.com]
- 20. researchgate.net [researchgate.net]
Storage and handling guidelines for Betamethasone 17-propionate to prevent degradation
Technical Support Center: Betamethasone 17-propionate
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent its degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at -20°C in a freezer.[1][2] The compound should be kept in a tightly sealed container in a dry and well-ventilated area to protect it from moisture.[2] It is also crucial to protect the compound from light.[3]
Q2: How should I handle this compound in the laboratory?
A2: Proper handling is critical to prevent degradation and ensure user safety. Always handle the compound in a well-ventilated area, preferably under a fume hood.[2] Personal protective equipment, including gloves, a lab coat, and eye protection, should be worn.[2] Avoid creating dust; if dust is formed, use appropriate respiratory equipment.[2] Avoid contact with skin and eyes.[2] All equipment used for handling the solid compound should be grounded to prevent static electricity.[2] Keep the compound away from heat, open flames, and other ignition sources.[2][4]
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound and related esters involve hydrolysis and ester group migration.[5] These reactions are significantly influenced by factors such as pH, temperature, and solvent polarity.[5] For instance, Betamethasone dipropionate is known to degrade into this compound, Betamethasone 21-propionate, and subsequently to Betamethasone alcohol.[5][6] Oxidation and photodegradation due to light exposure are also significant concerns.[5][7]
Q4: How can I tell if my stock of this compound has degraded?
A4: Visual inspection may not be sufficient to detect degradation. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of additional peaks in the chromatogram, corresponding to degradation products like Betamethasone 21-propionate and Betamethasone alcohol, is a clear indicator of degradation.[5][8]
Q5: What are the consequences of using degraded this compound in my experiments?
Q6: Are there any substances that are incompatible with this compound?
A6: Yes, this compound is incompatible with strong oxidizing agents.[2][4] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | The this compound may have degraded due to improper storage or handling. | 1. Verify that the compound has been stored at the recommended -20°C and protected from light and moisture.[1][2][3] 2. Perform a purity analysis using HPLC to check for the presence of degradation products.[5][8] 3. If degradation is confirmed, use a fresh, properly stored stock of the compound for subsequent experiments. |
| Difficulty dissolving the compound. | The compound may have degraded, altering its solubility, or an inappropriate solvent is being used. | 1. Confirm you are using a recommended solvent, such as methanol.[1] 2. If solubility issues persist with the correct solvent, this may indicate degradation. Analyze the compound's purity via HPLC. |
| HPLC analysis shows multiple unexpected peaks. | The sample is likely contaminated with degradation products. | 1. Identify the major degradation products, which can include Betamethasone 21-propionate and Betamethasone alcohol.[5][6] 2. Review your storage and handling procedures to identify potential causes of degradation, such as exposure to high temperatures, inappropriate pH, or light.[5][7] |
Data Presentation: Storage and Stability
The following table summarizes the key quantitative parameters for the storage and stability of Betamethasone esters.
| Parameter | Guideline | Source |
| Storage Temperature | -20°C | [1][2] |
| Optimal pH for Stability (Betamethasone Dipropionate) | 3.5 - 4.5 | [6][8] |
| Light Exposure | Protect from light | [3] |
| Incompatible Materials | Strong oxidizing agents | [2][4] |
Experimental Protocols
Protocol: Stability Analysis of this compound by HPLC
This protocol outlines a method to assess the stability of this compound and detect its major degradation products.
1. Objective: To quantify the amount of this compound and its primary degradation products (Betamethasone 21-propionate and Betamethasone alcohol) in a sample using a validated HPLC method.[5][6]
2. Materials:
-
This compound sample
-
Reference standards for this compound, Betamethasone 21-propionate, and Betamethasone alcohol
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphate buffer
-
HPLC system with a UV detector
-
C18 analytical column
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known final concentration (e.g., 50 µg/mL).
-
Filter the sample through a 0.45 µm filter before injection into the HPLC system.
4. HPLC Conditions (Example):
-
Mobile Phase: A suitable mixture of acetonitrile and water or phosphate buffer. The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient or controlled (e.g., 25°C)
5. Procedure:
-
Prepare a calibration curve for each reference standard (this compound, Betamethasone 21-propionate, and Betamethasone alcohol) by injecting solutions of known concentrations.
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the parent compound and its degradation products by comparing their retention times with those of the reference standards.[5]
-
Quantify the amount of each compound in the sample by using the calibration curves.
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining in the sample.
-
Calculate the percentage of each degradation product present.
-
A significant decrease in the parent compound peak area and a corresponding increase in degradation product peaks indicate sample degradation.
Visualizations
Degradation Pathway of Betamethasone Esters
Caption: Degradation of Betamethasone dipropionate via hydrolysis and ester migration.
Workflow for Handling this compound
Caption: Recommended workflow for receiving, storing, and handling the compound.
References
- 1. This compound-d5 [m.chemicalbook.com]
- 2. esschemco.com [esschemco.com]
- 3. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 4. organon.com [organon.com]
- 5. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Betamethasone 17-Propionate and Dexamethasone: A Guide for Researchers
A detailed examination of two potent synthetic glucocorticoids, this guide provides a comparative analysis of Betamethasone 17-propionate and Dexamethasone for researchers, scientists, and drug development professionals. This document outlines their mechanisms of action, comparative potency, and provides detailed experimental protocols for their evaluation.
Betamethasone and Dexamethasone are structurally similar synthetic corticosteroids, both recognized for their potent anti-inflammatory and immunosuppressive properties. They are stereoisomers, differing only in the spatial configuration of the methyl group at position 16. This subtle structural difference can, however, influence their biological activity and pharmacokinetic profiles. This compound is a monoester of Betamethasone, a modification that can impact its potency and duration of action.
Physicochemical Properties
A foundational understanding of the physicochemical characteristics of this compound and Dexamethasone is essential for formulation development and predicting their behavior in biological systems.
| Property | This compound | Dexamethasone |
| Molecular Formula | C25H33FO6 | C22H29FO5 |
| Molecular Weight | 448.5 g/mol | 392.46 g/mol [1][2] |
| Chemical Structure | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione[2] |
Mechanism of Action and Signaling Pathway
Both this compound and Dexamethasone exert their effects primarily through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3]
Upon entering the cell, the corticosteroid binds to the GR located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated ligand-receptor complex then translocates to the nucleus.
Within the nucleus, the complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1) and IκBα.
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4] This interference prevents the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]
The following diagram illustrates the generalized signaling pathway for glucocorticoids like this compound and Dexamethasone.
References
Cross-Reactivity of Antibodies with Betamethasone 17-Propionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity with Betamethasone 17-propionate, a potent synthetic corticosteroid. Understanding the specificity of antibodies used in immunoassays is critical for accurate quantification and minimizing the risk of erroneous results due to interference from structurally similar molecules. This document summarizes available experimental data, details relevant experimental protocols, and presents logical workflows to aid in the selection and application of appropriate analytical methods.
Quantitative Cross-Reactivity Data
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of immunoassays for this compound, this refers to the potential for antibodies to bind to other endogenous or synthetic corticosteroids, leading to inaccurate measurements. The following table summarizes the cross-reactivity data from a study on a commercially available cortisol immunoassay, which provides an indication of the potential for interference by betamethasone.
| Compound | Concentration | Cross-Reactivity (%) | Assay | Reference |
| Betamethasone | 1.0 µg/mL | 1.6% | Roche Cortisol Immunoassay | [1] |
| Beclomethasone | 1.0 µg/mL | 1.6% | Roche Cortisol Immunoassay | [1] |
| Fluticasone | 1.0 µg/mL | Not statistically or clinically significant | Roche Cortisol Immunoassay | [1] |
| Prednisolone | Not specified | High | Cortisol Immunoassays | [2][3] |
| 11-Deoxycortisol | Not specified | High | Cortisol Immunoassays | [2][3] |
Note: Data specifically for this compound in a dedicated immunoassay is limited in the reviewed literature. The data presented here for betamethasone provides a relevant, albeit indirect, comparison point. The structural similarity between betamethasone and its esters suggests that cross-reactivity profiles may be comparable, but empirical validation is essential.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
Competitive ELISA for Corticosteroid Cross-Reactivity
This protocol outlines the general steps for assessing the cross-reactivity of various corticosteroids in a competitive ELISA format.
Principle: In a competitive ELISA, the antigen of interest in the sample competes with a labeled antigen for a limited number of antibody binding sites. The amount of signal generated by the labeled antigen is inversely proportional to the concentration of the unlabeled antigen in the sample.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
Specific polyclonal or monoclonal antibody against the target corticosteroid (e.g., anti-betamethasone)
-
This compound standard
-
Potentially cross-reacting corticosteroids (e.g., Betamethasone, Dexamethasone, Clobetasol propionate, etc.)
-
Enzyme-labeled corticosteroid conjugate (e.g., Betamethasone-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard to generate a standard curve. Prepare solutions of the potentially cross-reacting corticosteroids at various concentrations.
-
Coating: If not using a pre-coated plate, coat the microtiter plate wells with a capture antibody and incubate overnight at 4°C. Wash the plate to remove unbound antibody.
-
Competitive Binding: Add the standard or the test corticosteroid solution to the wells, followed by the specific antibody and the enzyme-labeled corticosteroid conjugate. Incubate for a defined period (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Incubation: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the workflow of a competitive immunoassay and the general structure of corticosteroids, highlighting the basis for potential cross-reactivity.
References
- 1. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Glucocorticoid Receptor Binding of Betamethasone 17-Propionate: A Comparative Analysis
A comprehensive evaluation of Betamethasone 17-propionate's affinity for the glucocorticoid receptor (GR) confirms its position as a high-potency steroid, comparable to other well-established glucocorticoids used in therapeutic applications. This guide provides a comparative analysis of its receptor binding affinity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound's efficacy as an anti-inflammatory agent is intrinsically linked to its strong binding to the glucocorticoid receptor. Upon binding, the activated GR complex translocates to the nucleus, where it modulates the transcription of genes involved in inflammatory pathways, ultimately leading to the suppression of inflammation. Experimental evidence, primarily from competitive radioligand binding assays, is crucial in quantifying this interaction and comparing it with other glucocorticoids.
Comparative Glucocorticoid Receptor Binding Affinity
The binding affinity of a glucocorticoid for its receptor is a key determinant of its potency. This is often expressed as the Relative Binding Affinity (RBA), where Dexamethasone, a potent synthetic glucocorticoid, is typically used as the reference standard with an RBA of 100.
While direct comparative studies exclusively featuring this compound are limited, its high binding affinity can be inferred from the well-established structure-activity relationships of corticosteroids. The esterification at the 17-alpha position, as seen in this compound, is known to significantly enhance glucocorticoid receptor binding. Studies on analogous compounds, such as Beclomethasone-17-monopropionate, have demonstrated a markedly high RBA. For instance, Beclomethasone-17-monopropionate exhibits a relative binding affinity approximately 13 times that of Dexamethasone[1]. Furthermore, research has shown that elongating the ester chain at the C-17 position generally leads to an increase in binding affinity for the glucocorticoid receptor[2].
The following table summarizes the relative binding affinities of several key glucocorticoids, providing a framework for understanding the potent nature of this compound.
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) | Reference(s) |
| Dexamethasone | 100 | By definition |
| This compound | High (inferred) | [1][2] |
| Clobetasol propionate | High (Classified as a superpotent corticosteroid) | [3] |
| Budesonide | 935 | [4][5] |
| Fluticasone propionate | 1775 | [4][5] |
| Beclomethasone-17-monopropionate | 1345 | [1][4] |
Experimental Protocols
The determination of glucocorticoid receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Whole-Cell Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Line: A suitable cell line endogenously expressing the glucocorticoid receptor (e.g., human A549 lung carcinoma cells).
-
Radioligand: Tritiated Dexamethasone ([³H]-Dexamethasone).
-
Test Compounds: this compound and other comparator glucocorticoids.
-
Buffers and Reagents: Cell culture medium, phosphate-buffered saline (PBS), lysis buffer, scintillation cocktail.
Procedure:
-
Cell Culture: Culture A549 cells to approximately 80-90% confluency.
-
Intact Cell Binding: Harvest the cells and resuspend them in a suitable binding buffer.
-
Competition Reaction: In a multi-well plate, incubate a fixed concentration of [³H]-Dexamethasone with varying concentrations of the unlabeled test compound (e.g., this compound) and the cell suspension. Include control wells for total binding (only [³H]-Dexamethasone) and non-specific binding ([³H]-Dexamethasone with a large excess of unlabeled Dexamethasone).
-
Incubation: Incubate the plates at 37°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly wash the cells with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The relative binding affinity (RBA) can then be calculated using the formula: RBA = (IC₅₀ of Dexamethasone / IC₅₀ of Test Compound) x 100.
Visualizing the Mechanism and Workflow
To further elucidate the context of glucocorticoid receptor binding, the following diagrams illustrate the signaling pathway and the experimental workflow.
Glucocorticoid Receptor Signaling Pathway
Experimental Workflow for GR Binding Assay
References
- 1. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Betamethasone 17-Propionate vs. Betamethasone 17,21-Dipropionate
In the landscape of topical corticosteroids, betamethasone esters are a cornerstone for managing inflammatory dermatoses. This guide provides a detailed comparison of the efficacy of two prominent esters: Betamethasone 17-propionate and Betamethasone 17,21-dipropionate. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform research and development efforts.
Executive Summary
Betamethasone 17,21-dipropionate is a widely used, potent topical corticosteroid with a well-documented efficacy profile in treating conditions such as psoriasis and eczema.[1][2] In contrast, this compound is less commonly utilized as a standalone active pharmaceutical ingredient and is recognized as a metabolite of Betamethasone 17,21-dipropionate.[3] Preclinical data suggests that this compound possesses anti-inflammatory activity, albeit weaker than its dipropionate counterpart in some models.[4] Direct, head-to-head clinical comparisons of the two esters for dermatological conditions are notably scarce in publicly available literature. This guide, therefore, synthesizes data from independent studies to provide a comparative overview.
Mechanism of Action
Both this compound and Betamethasone 17,21-dipropionate, as corticosteroids, exert their anti-inflammatory effects through a common pathway. They bind to cytosolic glucocorticoid receptors, and this complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.
Figure 1: Generalized signaling pathway of corticosteroids.
Efficacy Data: A Comparative Overview
Direct comparative clinical trial data for this compound and Betamethasone 17,21-dipropionate is limited. The following tables summarize available efficacy data from independent studies for each compound, primarily focusing on the treatment of psoriasis and eczema.
Table 1: Clinical Efficacy in Psoriasis
| Parameter | This compound | Betamethasone 17,21-dipropionate (0.05% Cream/Ointment) |
| Study Design | Data not available from large-scale, controlled clinical trials. | Multicenter, evaluator-blind, parallel group studies.[5][6] Double-blind comparisons.[7][8] |
| Primary Efficacy Endpoints | Not established in publicly available clinical trials for psoriasis. | Significant improvements in erythema, induration, and scaling.[5] Physician's and patients' global evaluations of response.[5] |
| Key Findings | Not available. | Significantly superior to fluocinonide 0.05% cream in once-daily application.[5] In a double-blind comparison for psoriasis of the scalp, clobetasol propionate 0.05% solution was found to be superior.[8] Another study found clobetasol propionate to be "highly significantly more effective" in treating stable chronic psoriatic lesions.[7] A comparison with 0.25% desoxymethasone cream showed a better, though not statistically significant, response to desoxymethasone.[6] |
| Adverse Events | Not well-documented in clinical trials for psoriasis. | In one study, no patients discontinued treatment due to adverse events.[5] In a comparison with clobetasol propionate, two patients using betamethasone-17,21-dipropionate developed forehead folliculitis.[8] |
Table 2: Clinical Efficacy in Eczema
| Parameter | This compound | Betamethasone 17,21-dipropionate (0.064% Cream) |
| Study Design | Data not available from large-scale, controlled clinical trials. | Double-blind, randomized, paired-comparison study.[9] |
| Primary Efficacy Endpoints | Not established in publicly available clinical trials for eczema. | General improvement and changes in the severity of skin lesions.[9] |
| Key Findings | Not available. | Statistically significant superiority over 0.02% flumethasone pivalate cream in treating eczema.[9] A study comparing once-daily versus twice-daily application of 0.05% cream found equal efficacy after one week.[10] |
| Adverse Events | Not well-documented in clinical trials for eczema. | The study reported that it was not clear whether side effects existed in the trial.[9] |
Experimental Protocols
Vasoconstrictor Assay (Skin Blanching Assay)
The vasoconstrictor assay is a standardized method to determine the potency of topical corticosteroids by measuring their ability to cause skin blanching.[11]
Protocol Overview:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Site Demarcation: Multiple small, uniform areas are marked on the volar aspect of the forearms.
-
Product Application: A standardized amount of the corticosteroid formulation and a vehicle control are applied to the designated sites.
-
Occlusion: The application sites are typically covered with an occlusive dressing for a specified period (e.g., 6 hours).
-
Assessment: After removal of the dressing and cleaning of the sites, the degree of skin blanching (vasoconstriction) is assessed at predetermined time points (e.g., 2, 4, 6, and 24 hours post-application).
-
Scoring: Blanching is scored visually by trained evaluators using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching). Alternatively, a chromameter can be used for objective color measurement.[12]
-
Data Analysis: The blanching scores are statistically analyzed to compare the potency of the different formulations.
Figure 2: Workflow of the Vasoconstrictor Assay.
In Vitro Anti-inflammatory Assays
These assays are conducted in cell culture systems to evaluate the anti-inflammatory properties of compounds at a molecular level.
Protocol Overview (using Lipopolysaccharide (LPS)-stimulated Macrophages):
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound or Betamethasone 17,21-dipropionate) for a specified duration.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
-
Endpoint Measurement: After a defined incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as:
-
Nitric Oxide (NO): Measured using the Griess assay.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: The reduction in the levels of these inflammatory markers in the presence of the test compounds is calculated to determine their anti-inflammatory activity.
Figure 3: Experimental workflow for an in vitro anti-inflammatory assay.
Discussion and Future Directions
The available evidence strongly supports the high potency and clinical efficacy of Betamethasone 17,21-dipropionate in the management of inflammatory skin conditions. Its performance has been benchmarked against other potent corticosteroids in numerous clinical trials.
The data on this compound is significantly more limited. While its role as a metabolite of the dipropionate form suggests a similar mechanism of action, preclinical studies indicate it may have a weaker anti-inflammatory effect.[4] The lack of dedicated clinical trials for its topical application in major dermatological indications like psoriasis and eczema makes a direct efficacy comparison with the dipropionate ester challenging.
For drug development professionals, Betamethasone 17,21-dipropionate remains a robust and well-characterized active ingredient. Future research could focus on head-to-head clinical trials to definitively establish the comparative efficacy and safety profiles of this compound and Betamethasone 17,21-dipropionate. Such studies would be invaluable in determining if this compound offers any therapeutic advantages or a different safety profile that could be beneficial in specific patient populations or clinical scenarios. Furthermore, detailed pharmacokinetic and pharmacodynamic studies on this compound would provide a clearer understanding of its absorption, metabolism, and potency in human skin.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Local treatment of psoriasis and eczema with betamethasone-17,21-dipropionate (Diproderm cream): a double-blind comparsion with fluocortolone caproate, fluocortolone pivalate (Ultralanum cream) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, Safety, and Potency of Betamethasone Dipropionate Spray 0.05%: A Treatment for Adults with Mild-to-moderate Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Biochemical Assay Reagents | 5534-13-4 | Invivochem [invivochem.com]
- 5. A controlled clinical trial of a new formulation of betamethasone dipropionate cream in once-daily treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local treatment of psoriasis with desoxymethasone and betamethasone 17,21-dipropionate: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Local treatment of psoriasis of the scalp with clobetasol propionate and betamethasone-17,21-dipropionate: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Effects of Betamethasone 17, 21-dipropionate on Eczema [jstage.jst.go.jp]
- 10. A Clinical Comparison of Betamethasone 17,21-Dipropionate and Clobetasol Propionate Creams in Dermatology | Semantic Scholar [semanticscholar.org]
- 11. Enhanced vasoconstrictor potency of the fixed combination calcipotriol plus betamethasone dipropionate in an innovative aerosol foam formulation vs. other corticosteroid psoriasis treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
In Vivo Validation of Betamethasone 17-Propionate's Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of Betamethasone 17-propionate against other alternatives, supported by experimental data from preclinical and clinical studies. The following sections detail its performance in established models of inflammatory skin diseases, outline the experimental protocols used for validation, and illustrate the key signaling pathways involved in its mechanism of action.
Comparative Efficacy in Psoriasis Models
This compound and its esters have demonstrated significant efficacy in reducing the clinical signs of psoriasis. Preclinical studies in murine models of imiquimod-induced psoriasis, a well-established model that mimics human psoriatic lesions, show a marked reduction in inflammation and epidermal hyperplasia upon treatment.
In a study utilizing a murine model of imiquimod-induced psoriasis, topical application of betamethasone ointment significantly inhibited the development of skin inflammation.[1][2] This was evidenced by a reduction in ear thickness and a decrease in the expression of key inflammatory cytokines.[1][2]
Table 1: Effect of Betamethasone on Ear Thickness in Imiquimod-Induced Psoriasis in Mice
| Treatment Group | Mean Change in Ear Thickness (x 10⁻² mm) ± S.D. | p-value vs. Disease Control |
| Normal Control | Not specified | < 0.01 |
| Disease Control (Imiquimod) | Not specified | - |
| Betamethasone | Significantly inhibited the increase | < 0.01 |
Data adapted from a study on the effects of topical betamethasone in an imiquimod-induced psoriasis model. Absolute values for ear thickness were not provided in the source material, but the statistical significance of the reduction was highlighted.[1][2]
Table 2: Effect of Betamethasone on Cytokine mRNA Expression in Imiquimod-Induced Psoriasis in Mice
| Cytokine | Disease Control (Imiquimod) | Betamethasone Treatment |
| IFN-γ | Markedly increased | Dramatically inhibited |
| IL-17 | Markedly increased | Dramatically inhibited |
| IL-22 | Markedly increased | Dramatically inhibited |
| IL-23 | Markedly increased | Significantly suppressed |
| IL-1β | Dramatically elevated | Significantly suppressed |
| S100A8 | Dramatically elevated | Significantly suppressed |
| S100A9 | Dramatically elevated | Significantly suppressed |
This table summarizes the qualitative changes in mRNA expression levels as reported in the study.[1][2] The findings indicate that betamethasone suppresses the Th1 and Th17 inflammatory axes, as well as keratinocyte activation markers.
Clinically, Betamethasone esters have been compared to other potent corticosteroids like Clobetasol propionate. In a double-blind study involving 40 patients with moderate to severe psoriasis of the scalp, a 0.05% alcoholic solution of clobetasol propionate was found to be superior to a 0.05% alcoholic solution of betamethasone-17,21-dipropionate in reducing scaling, induration, erythema, and itching over a two-week period.[3] However, another double-blind comparison in 50 patients with symmetrical, chronic, stable psoriatic lesions found a highly significant difference in favor of clobetasol propionate after one and two weeks of treatment when used with occlusive dressings.[4] Conversely, a study with 36 patients suffering from various steroid-responsive dermatoses found no statistical difference in efficacy between 0.05% betamethasone 17,21-dipropionate cream and 0.05% clobetasol propionate cream.[5]
Comparative Efficacy in Atopic Dermatitis Models
In models of atopic dermatitis, Betamethasone has also shown to be effective. Although specific quantitative data for this compound in a direct comparative study for atopic dermatitis was not available in the immediate search results, the general efficacy of betamethasone in such models is established. For instance, in an oxazolone-induced atopic dermatitis mouse model, betamethasone treatment was shown to reduce the clinical dermatitis score and ear thickness.[6] The inflammatory response in atopic dermatitis involves a complex interplay of immune cells and cytokines, including the Th2 and Th17 pathways, which are known targets of corticosteroids.[7][8]
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This is a widely used preclinical model to evaluate the efficacy of anti-psoriatic drugs.[9][10][11][12]
Objective: To induce a psoriasis-like phenotype in mice to test the therapeutic effect of topical compounds.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)[10]
-
Imiquimod 5% cream[10]
-
Control cream (e.g., Vaseline Lanette cream)[13]
-
Test compound (e.g., this compound ointment)
-
Calipers for measuring ear and skin thickness
-
RNA extraction and qPCR reagents for cytokine analysis
Procedure:
-
Animal Preparation: Anesthetize the mice and shave a designated area on the back.
-
Induction: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and/or ear for 5-7 consecutive days.[10][13] A control group receives a control cream.[9]
-
Treatment: For therapeutic evaluation, begin topical application of the test compound (e.g., Betamethasone ointment, twice daily) after disease induction has commenced (e.g., on day 3).[1]
-
Assessment:
-
Clinical Scoring: Daily monitor and score the severity of erythema, scaling, and skin thickness on a scale (e.g., 0-4).[11]
-
Ear and Skin Thickness: Measure the ear and/or back skin thickness daily using calipers.[11][12]
-
Histology: At the end of the experiment, collect skin biopsies for histological analysis (e.g., H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[13]
-
Cytokine Analysis: Homogenize skin tissue to extract RNA and perform qPCR to quantify the expression of relevant cytokines (e.g., IL-17, IL-23, TNF-α).[1]
-
Vasoconstrictor Assay (Skin Blanching)
This assay is a standard in vivo method to determine the potency and bioequivalence of topical corticosteroids.[14][15][16] The degree of skin blanching is proportional to the drug's ability to diffuse into the skin and cause vasoconstriction.[14]
Objective: To assess the potency of a topical corticosteroid formulation by measuring its skin blanching effect.
Materials:
-
Healthy human volunteers
-
Test corticosteroid formulation (e.g., this compound cream)
-
Reference standard corticosteroid formulation
-
Chromameter or trained visual assessor
-
Application chambers
Procedure:
-
Subject Selection: Select healthy volunteers with no skin diseases who show a clear vasoconstrictor response.
-
Site Application: Apply a standardized amount of the test and reference formulations to designated sites on the forearms of the subjects.[14] Untreated sites serve as controls.
-
Dose Duration: The formulations are left on the skin for a specified period (dose duration), which can be varied in a pilot study to determine the ED50 (the time required to achieve 50% of the maximum effect).[14]
-
Removal: After the specified duration, the formulations are removed.
-
Assessment: At predetermined time points after removal (e.g., 2, 4, 6, 24 hours), the degree of skin blanching (vasoconstriction) is measured using a chromameter, which quantifies changes in skin color, or by a trained observer using a visual scoring scale.[14][15]
-
Data Analysis: The area under the effect curve (AUEC) is calculated from the blanching scores over time to quantify the total pharmacodynamic effect.
Signaling Pathways and Mechanism of Action
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by modulating the expression of numerous genes involved in the inflammatory cascade. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the suppression of the IL-23/IL-17 inflammatory axis, which is pivotal in the pathogenesis of psoriasis.[17][18]
Upon diffusing into the cell, Betamethasone binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus where it can upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by Betamethasone.
The IL-23/IL-17 axis is a critical driver of inflammation in psoriasis. Dendritic cells produce IL-23, which promotes the expansion and activation of Th17 cells. These Th17 cells then release pro-inflammatory cytokines, including IL-17 and IL-22, which act on keratinocytes to induce hyperproliferation and further inflammation. Betamethasone disrupts this pathway by inhibiting the production of these key cytokines.
Caption: Betamethasone's inhibitory action on the IL-23/IL-17 inflammatory axis.
References
- 1. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 2. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local treatment of psoriasis of the scalp with clobetasol propionate and betamethasone-17,21-dipropionate: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A clinical comparison of betamethasone 17,21-dipropionate and clobetasol propionate creams in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Translational Relevance of Mouse Models of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of interleukin-17 in mouse models of atopic dermatitis and contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. imavita.com [imavita.com]
- 13. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. gmp-compliance.org [gmp-compliance.org]
- 16. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Betamethasone Esters for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical, pharmacokinetic, and pharmacodynamic properties of key betamethasone esters, supported by experimental data and detailed methodologies.
Betamethasone, a potent synthetic glucocorticoid, is a cornerstone in the management of inflammatory and autoimmune conditions. Its therapeutic efficacy is significantly influenced by esterification at the C17 and/or C21 positions, which modifies its physicochemical properties and, consequently, its absorption, distribution, metabolism, and potency. This guide provides a comprehensive head-to-head comparison of three commonly used betamethasone esters: betamethasone dipropionate, betamethasone valerate, and betamethasone phosphate, to aid researchers and drug development professionals in selecting the appropriate ester for their specific application.
Physicochemical Properties: The Foundation of Bioavailability
The lipophilicity of a corticosteroid is a critical determinant of its ability to penetrate the skin and cell membranes to reach the cytosolic glucocorticoid receptors. Esterification dramatically alters the lipophilicity of the parent betamethasone molecule.
| Property | Betamethasone | Betamethasone Dipropionate | Betamethasone Valerate | Betamethasone Sodium Phosphate |
| Molecular Weight ( g/mol ) | 392.5[1] | 504.6[2] | 476.6[3] | 516.4 |
| LogP (Octanol-Water Partition Coefficient) | 1.9[1] | 3.6[2] | 3.6[3] | Highly water-soluble |
| Water Solubility | 66.5 mg/L at 25°C[4] | Sparingly soluble | Sparingly soluble | 1g in 1.6 mL water[4] |
| Chemical Structure | Pregn-4-ene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, (11β,16β)- | Betamethasone 17,21-dipropionate | Betamethasone 17-valerate | Betamethasone 21-(disodium phosphate) |
Key Insights:
-
Betamethasone dipropionate and betamethasone valerate are significantly more lipophilic than the parent betamethasone, which enhances their suitability for topical formulations designed for dermal penetration.
-
In contrast, betamethasone sodium phosphate is highly water-soluble, making it ideal for parenteral (intravenous, intramuscular) and ophthalmic formulations where rapid systemic or local availability is required.
Pharmacodynamics: Receptor Binding and Anti-inflammatory Potency
The anti-inflammatory effects of glucocorticoids are primarily mediated through their binding to and activation of the glucocorticoid receptor (GR). The affinity of a betamethasone ester for the GR is a key indicator of its intrinsic potency.
Glucocorticoid Receptor Signaling Pathway
Upon binding to the GR in the cytoplasm, the betamethasone-receptor complex translocates to the nucleus.[5][6] There, it modulates gene expression by either transactivating anti-inflammatory genes or transrepressing pro-inflammatory transcription factors.[6][7][8]
References
- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced therapeutic anti-inflammatory effect of betamethasone on topical administration with low-frequency, low-intensity (20 kHz, 100 mW/cm(2)) ultrasound exposure on carrageenan-induced arthritis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential potency of beclomethasone esters in-vitro on human T-lymphocyte cytokine production and osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of betamethasone in healthy adults after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Betamethasone 17-Propionate Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of experimental results for Betamethasone 17-propionate, a potent corticosteroid. The data presented is compiled from various studies to offer an objective overview of the reliability of common analytical and biological assays. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate understanding and replication of these experiments.
Data Presentation: Reproducibility of Analytical Methods
The reproducibility of analytical methods is paramount for consistent and reliable quantification of this compound in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. The following tables summarize the validation parameters from a representative study, highlighting the method's precision and accuracy.
Table 1: Precision of a Validated HPLC Method for Betamethasone and Related Substances [1]
| Analyte | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Betamethasone Dipropionate | < 2.0 | < 2.0 |
| This compound | < 5.0 | < 5.0 |
| Betamethasone 21-Propionate | < 2.0 | < 2.0 |
%RSD = Percent Relative Standard Deviation
Table 2: Accuracy of a Validated HPLC Method for Betamethasone and Related Substances
| Analyte | Concentration Level | Mean Recovery (%) |
| This compound | 50% | 108.1 |
| 100% | 98.0 - 102.0 | |
| 150% | 97.2 - 109.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental findings. Below are protocols for key assays used in the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is designed for the analysis of Betamethasone Dipropionate and its related substances, including this compound, in topical formulations.[1]
-
Chromatographic System:
-
Column: Altima C18 (250×4.6 mm, 5 μm)
-
Mobile Phase A: Water, Tetrahydrofuran, and Acetonitrile (90:4:6 v/v/v)
-
Mobile Phase B: Acetonitrile, Tetrahydrofuran, Water, and Methanol (74:2:4:20 v/v/v/v)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 μl
-
Column Temperature: 50°C
-
-
Procedure:
-
Prepare standard and sample solutions in a diluent of water and acetonitrile (20:80 v/v).
-
Set up the HPLC system with the specified parameters.
-
Inject the blank (diluent), followed by the standard and sample solutions.
-
Record the chromatograms and calculate the concentration of this compound based on the peak area of the standard.
-
In Vivo Vasoconstrictor Assay
The vasoconstrictor assay is a common method to assess the potency of topical corticosteroids. The degree of skin blanching is proportional to the drug's anti-inflammatory activity.
-
Subjects: Healthy human volunteers with a demonstrated vasoconstrictor response.
-
Procedure:
-
Apply a small, standardized amount of the this compound formulation to a designated site on the forearm.
-
Leave the application site uncovered or occluded for a specified duration (e.g., 6 hours).
-
After the exposure period, gently remove the formulation.
-
Visually assess the degree of skin blanching at predetermined time points (e.g., 2, 4, 6, and 24 hours post-removal) using a graded scale.
-
Alternatively, use a chromameter for an objective measurement of skin color change.
-
Compare the results to a reference standard and a vehicle control.
-
In Vitro Skin Permeation Study
This assay evaluates the percutaneous absorption of this compound using excised human or animal skin in a Franz diffusion cell.
-
Apparatus: Franz diffusion cell.
-
Membrane: Excised human or porcine skin.
-
Receptor Medium: A suitable solvent system, such as phosphate-buffered saline with a solubility enhancer.
-
Procedure:
-
Mount the excised skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with the receptor medium and maintain a constant temperature (typically 32°C).
-
Apply the this compound formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh medium.
-
Analyze the samples for the concentration of this compound using a validated analytical method like HPLC.
-
Calculate the permeation flux and other relevant parameters.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the experimental evaluation of this compound.
References
A Comparative Analysis of Betamethasone 17-Propionate for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Efficacy, Potency, and Safety Profile of Betamethasone 17-Propionate in Comparison to Other Topical Corticosteroids.
This guide provides a comprehensive statistical analysis of this compound, presenting a comparative overview against other commonly used topical corticosteroids: Clobetasol propionate, Fluocinonide, and Mometasone furoate. The following sections detail the relative potency, clinical efficacy in treating inflammatory skin conditions such as psoriasis and eczema, and the potential for systemic side effects, supported by data from clinical studies.
Comparative Efficacy and Potency
This compound is a potent topical corticosteroid widely utilized for its anti-inflammatory and immunosuppressive properties.[1] Its efficacy is often benchmarked against other corticosteroids to guide formulation development and clinical application.
Potency Ranking
Topical corticosteroids are classified based on their vasoconstrictive properties, which generally correlate with their anti-inflammatory potency. This compound is considered a potent corticosteroid. In comparative studies, Clobetasol propionate has demonstrated superior potency.[2][3]
Table 1: Comparative Efficacy of this compound and Clobetasol Propionate in Psoriasis
| Clinical Outcome | Betamethasone 17,21-dipropionate (0.05%) | Clobetasol Propionate (0.05%) | Study Details |
| Superiority in Scalp Psoriasis | Inferior to Clobetasol propionate | Superior in reducing scaling, induration, erythema, and itching | Double-blind study in 40 patients with moderate to severe scalp psoriasis, twice-daily application for 2 weeks.[2] |
| Improvement in Chronic Stable Psoriasis | Considered less effective in 23 cases | Considered better in 23 cases (after 2 weeks) | Double-blind, within-patient comparison in 50 patients with symmetrical lesions, twice-daily application with occlusion.[3] |
| Improvement in Symmetrical Psoriasis | Less improvement compared to Clobetasol propionate | Greater improvement in all 12 patients | 6-month double-blind, within-patient controlled study.[4] |
| Remission Duration in Psoriasis | Shorter remission period | Statistically significant longer remissions (p < 0.001) | Multicenter, double-blind, left/right paired comparison in 130 patients for two weeks.[5] |
Table 2: Comparative Efficacy of this compound and Fluocinonide in Psoriasis and Eczema
| Clinical Outcome | Betamethasone 17,21-dipropionate (0.05%) | Fluocinolone Acetonide (0.025%) | Study Details |
| Overall Response ("Much Better") in Psoriasis and Eczema | 57% of patients | 25% of patients | Double-blind randomized study in 62 patients treated twice daily for three weeks.[6][7] |
| Efficacy in Eczema and Psoriasis | Good results with twice-daily application | Good results with a single daily application | Comparative study with treatment on opposite sides of the body.[8] |
Table 3: Comparative Efficacy of this compound and Mometasone Furoate in Dermatoses
| Clinical Outcome | Betamethasone Valerate (0.1%) | Mometasone Furoate (0.1%) | Study Details |
| Reduction in Target Lesion Score (Day 7) | 72% reduction | 65% reduction | 4-week study in 58 patients with at least moderately severe dermatoses.[9] |
| Reduction in Target Lesion Score (Week 4) | 90% reduction | 93% reduction | 4-week study in 58 patients with at least moderately severe dermatoses.[9] |
| Overall Efficacy | Twice-daily application as effective as once-daily Mometasone furoate | Once-daily application as effective as twice-daily Betamethasone valerate | 4-week study in 58 patients.[9] |
Safety Profile: Systemic and Local Adverse Effects
A critical aspect of topical corticosteroid development and use is the potential for local and systemic side effects. The most significant systemic side effect is the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
Systemic absorption of potent topical corticosteroids can lead to reversible HPA axis suppression.[10] The risk of this suppression is influenced by the potency of the steroid, the duration of treatment, the size of the treatment area, and the use of occlusive dressings.
In a comparative study, daily treatment with 25g of Clobetasol propionate ointment resulted in significantly greater adrenal suppression, as measured by plasma cortisol levels, compared to Betamethasone-17,21-dipropionate after one and two weeks.[11] Daily application of 25g of Betamethasone-17,21-dipropionate to over 25% of the body surface area also demonstrated clear adrenal suppression.[12][11] However, plasma cortisol levels typically returned to normal within one to two weeks after cessation of treatment.[12][11] Mometasone furoate is characterized by low systemic availability and consequently has no significant effect on the HPA axis.[13]
Local Side Effects
Local adverse effects of topical corticosteroids can include skin atrophy, striae, telangiectasia, and folliculitis. In a study comparing Clobetasol propionate and Betamethasone-17,21-dipropionate for scalp psoriasis, no side effects were reported with Clobetasol propionate, while two patients using Betamethasone-17,21-dipropionate developed forehead folliculitis.[2] Both Mometasone furoate and Betamethasone valerate have been shown to have a rapid onset of action with no signs of atrophy in a 4-week trial.[9]
Table 4: Comparative Safety Profile
| Adverse Effect | This compound | Clobetasol Propionate | Fluocinonide | Mometasone Furoate |
| HPA Axis Suppression | Can occur with high doses and large treatment areas.[11] | Higher potential for suppression compared to Betamethasone dipropionate.[12][11] | Data not specified in provided results. | Low systemic availability, no significant effect on HPA axis.[13] |
| Local Side Effects | Folliculitis reported in one study.[2] | No side effects reported in one study.[2] | Drug-related side effects occurred in 12% of patients in one study.[6] | Transient, mild to moderate local adverse effects.[13][14] |
Experimental Protocols
Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the bioequivalence and relative potency of topical corticosteroid formulations.[15] It measures the degree of skin blanching (vasoconstriction) caused by the steroid.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Site Application: Small, defined areas on the volar aspect of the forearms are marked.
-
Product Application: A standardized amount of the topical corticosteroid formulation and a vehicle control are applied to the marked sites. Occlusive dressings may be used to enhance penetration.
-
Duration of Application: The duration of application can vary, typically ranging from a few hours to 24 hours.[16][17]
-
Assessment: After removal of the product, the degree of vasoconstriction (blanching) is assessed at specified time points. This can be done visually using a rating scale or instrumentally using a chromameter to measure changes in skin color.[15][16][17]
-
Data Analysis: The intensity and duration of the blanching response are used to determine the potency of the formulation.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Test
This test evaluates the systemic effect of topical corticosteroids on the adrenal gland's ability to produce cortisol.
Methodology:
-
Baseline Measurement: A baseline morning serum cortisol level is measured before the initiation of topical corticosteroid treatment.[18]
-
Treatment Period: The patient applies the topical corticosteroid as prescribed for a specified duration.
-
Post-Treatment Measurement: Morning serum cortisol levels are measured again after the treatment period.[18]
-
ACTH Stimulation Test (for more sensitive assessment):
-
An initial blood sample is taken to measure the baseline cortisol level.
-
A synthetic version of ACTH (cosyntropin) is injected.
-
Blood samples are taken at 30 and 60 minutes after the injection to measure the cortisol response.[19]
-
-
Interpretation: A suppressed or blunted cortisol response to ACTH stimulation indicates HPA axis suppression.[10][19]
Signaling Pathways and Mechanisms of Action
This compound, like other glucocorticoids, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). The binding affinity of a steroid to the GR is a key determinant of its potency. The elongation of the ester chain, for instance from acetate to valerate, can increase both the binding affinity and the lipophilicity of the steroid.[20]
Upon binding, the steroid-receptor complex translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.
Caption: Glucocorticoid signaling pathway of this compound.
Caption: Experimental workflow for comparing topical corticosteroids.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Local treatment of psoriasis of the scalp with clobetasol propionate and betamethasone-17,21-dipropionate: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The response of psoriasis to betamethasone valerate and clobetasol propionate. A 6-month controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of clobetasol propionate 0.05 percent ointment and an optimized betamethasone dipropionate 0.05 percent ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A double-blind controlled trial of betamethasone dipropionate 0.05% (Diproderm) in comparison with fluocinolone acetonide 0.025% (Synalar) in psoriasis and other steroid-responsive dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluocinonide compared with betamethasone in the treatment of eczema and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mometasone versus betamethasone creams: a trial in dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the pituitary-adrenal axis function in patients on topical steroid therapy 皮质激素抑制垂体-肾上腺轴功能 - TANGS CLINICAL TCM [tangsclinical.com]
- 11. Comparison of clobetasol propionate and betamethasone-17,21-dipropionate with reference to adrenal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of clobetasol propionate and betamethasone-17,21-dipropionate with reference to adrenal suppression | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 13. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biopharmaservices.com [biopharmaservices.com]
- 16. karger.com [karger.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of HPA axis suppression in patients on systemic steroids in dermatology - IP Indian J Clin Exp Dermatol [ijced.org]
- 19. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]
- 20. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Betamethasone 17-Propionate: A Guide for Laboratory Professionals
The safe and compliant disposal of Betamethasone 17-propionate, a potent corticosteroid, is a critical aspect of laboratory safety and environmental responsibility. As an active pharmaceutical ingredient (API), improper disposal can lead to environmental contamination and potential harm to aquatic life.[1][2] This guide provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals to manage this compound waste streams effectively and in accordance with regulatory standards.
Core Principles of Pharmaceutical Waste Management
All disposal procedures must adhere to local, state, and federal regulations.[2][3] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.[4] Key principles for the disposal of this compound in a laboratory setting include:
-
Avoid Sewer Systems: Never discharge this compound powder or solutions into drains or waterways.[2][3] The EPA explicitly prohibits the sewering of hazardous pharmaceutical waste.[3]
-
No General Trash Disposal: Unused or expired this compound should not be disposed of in regular laboratory or household trash.[3]
-
Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound or its waste.[3] For handling powders, a dust respirator is recommended.[3]
Hazard and Disposal Information
The following table summarizes key hazard and disposal information for this compound.
| Parameter | Information | Reference |
| Chemical Name | This compound | N/A |
| Hazard Profile | May be harmful if inhaled, absorbed through the skin, or swallowed. Causes skin and eye irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated. | [2] |
| Environmental Hazard | An environmental hazard cannot be excluded in the event of unprofessional handling or disposal. Ecotoxicity data is not readily available. | [2] |
| Primary Disposal Method | Disposal via a licensed and approved hazardous waste disposal contractor. | [1][5] |
| Prohibited Disposal | Do not let the product enter drains. | [2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of various waste streams containing this compound within a research environment.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Identify all waste streams containing this compound. This includes:
-
Unused or expired pure API.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Contaminated reusable labware (e.g., glassware).
-
-
Waste Segregation:
-
Solid Waste: Collect all unused or expired solid this compound and contaminated consumables in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
-
Containerization and Labeling:
-
Use containers that are compatible with the waste, are in good condition, and can be securely sealed.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.
-
Experimental Protocol: Decontamination of Reusable Labware
-
Initial Rinse: Triple rinse reusable glassware and equipment that have come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) that is known to dissolve the compound.
-
Rinsate Collection: Collect the rinsate as hazardous liquid waste in the designated container.
-
Final Cleaning: After the solvent rinse, wash the labware with soap and water.
Final Disposal Procedure
-
Storage: Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.
-
Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor. These contractors will typically use high-temperature incineration for the destruction of pharmaceutical waste.[1]
-
Documentation: Maintain accurate records of all disposed of this compound in accordance with institutional and regulatory requirements.
Spill Management
In the event of a spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Decontaminate the affected surfaces.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS office immediately.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Betamethasone 17-propionate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential procedural guidance for the safe handling and disposal of Betamethasone 17-propionate in a laboratory setting. Adherence to these protocols is critical to minimize exposure risk and ensure a safe working environment.
This compound is a potent corticosteroid that requires stringent handling procedures to prevent occupational exposure.[1] While a specific Occupational Exposure Limit (OEL) may not be established, it should be handled as a potent compound, necessitating the use of engineering controls and a comprehensive personal protective equipment (PPE) strategy.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly in powder form.[3]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N99 or P100 filtering facepiece respirator (FFP3) or a Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter.[2][4] | To prevent inhalation of airborne particles, which is a primary route of exposure for potent powdered compounds.[2] PAPRs are recommended for activities with a higher risk of aerosol generation. |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[2] | Provides a robust barrier against skin contact. Double gloving is a standard practice for handling hazardous drugs to minimize the risk of exposure from tears or permeation.[2][5] Nitrile gloves are preferred over latex for their chemical resistance.[6] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[7] | To protect the eyes from splashes and airborne particles. A full-face respirator also provides eye protection.[2] |
| Body Protection | Disposable, low-permeability solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[5] | To prevent contamination of personal clothing and skin. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[2] | To protect feet from spills and prevent the tracking of contaminants outside the designated work area. |
Operational Plan: Standard Operating Procedure (SOP) for Weighing and Solution Preparation
This protocol outlines the step-by-step procedure for safely weighing solid this compound and preparing a stock solution.
2.1. Preparation
-
Designate a Handling Area: All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE).[3]
-
Assemble Materials: Before starting, gather all necessary equipment, including the chemical, solvents, glassware, and PPE.
-
Pre-weighing: If possible, use a container that can be sealed for transport to and from the balance.
-
Review SDS: Always review the Safety Data Sheet (SDS) before handling the compound.[3]
2.2. Donning PPE Follow a strict donning sequence to avoid contamination:
-
Wash hands thoroughly.
-
Put on shoe covers.
-
Don the inner pair of nitrile gloves.
-
Don the disposable gown, ensuring cuffs of the inner gloves are tucked under the gown sleeves.
-
Don the respiratory protection and perform a seal check.
-
Don eye and face protection.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.[2]
2.3. Weighing and Solution Preparation
-
Weighing: Perform this task within the fume hood or CVE. Use a disposable weigh boat.[3]
-
Solution Preparation: Slowly add the solvent to the compound to avoid splashing.[3] Ensure the container is appropriately sized to prevent spills.
-
Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.
2.4. Decontamination and Doffing PPE
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent, such as 70% ethanol, followed by a suitable detergent.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal (Doffing): Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.[3]
-
Remove the outer pair of gloves.
-
Remove the gown and the inner pair of gloves together, rolling them away from the body and turning them inside out.
-
Wash hands.
-
Remove shoe covers.
-
Exit the immediate work area before removing respiratory and eye protection.
-
Wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
| Waste Stream | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with federal, state, and local regulations.[3] Do not dispose of down the drain.[8] High-temperature incineration by a licensed waste disposal contractor is the preferred method.[3][8] |
| Contaminated Materials (PPE, wipes, weigh boats) | Place all contaminated disposable materials in a designated, sealed, and clearly labeled hazardous waste container.[8] |
| Empty Containers | Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Obliterate or remove all labels from the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policies.[3] |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, don the full PPE as described in Section 1.
-
Containment: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, contain it with an inert absorbent material.[9][10]
-
Cleanup:
-
Solid Spill: Carefully wipe up the material with damp absorbent pads.
-
Liquid Spill: Use absorbent pads to soak up the spill.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Place all cleanup materials into a sealed, labeled hazardous waste container.
-
Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. download.basf.com [download.basf.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. esschemco.com [esschemco.com]
- 8. benchchem.com [benchchem.com]
- 9. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 10. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
